5-Bromo-2-methyl-1H-benzo[d]imidazole
Description
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-2-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDFUQGJYYGLHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346289 | |
| Record name | 5-Bromo-2-methyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1964-77-8 | |
| Record name | 5-Bromo-2-methyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-methylbenzoimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole from 4-bromo-o-phenylenediamine"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole from 4-bromo-o-phenylenediamine. Benzimidazole derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] This document details the prevalent synthetic methodology, experimental protocols, and relevant quantitative data to support research and development in this area.
Introduction
The synthesis of benzimidazoles from o-phenylenediamines is a fundamental transformation in heterocyclic chemistry. Among the various methods, the Phillips condensation reaction stands out for its reliability and applicability, particularly for the preparation of 2-alkyl-substituted benzimidazoles.[2][3] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid, typically in the presence of a mineral acid catalyst.[2][3] This guide focuses on the application of this method for the specific synthesis of this compound, a valuable intermediate for the development of novel pharmaceutical agents.
Synthetic Pathway
The primary and most direct route for the synthesis of this compound from 4-bromo-o-phenylenediamine is the Phillips condensation reaction using acetic acid. The reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic benzimidazole ring.
Figure 1: General synthetic pathway for the synthesis of this compound.
Experimental Protocol: Phillips Condensation
This section provides a detailed experimental protocol for the synthesis of this compound based on the principles of the Phillips condensation reaction.
Materials:
-
4-Bromo-o-phenylenediamine
-
Glacial Acetic Acid
-
4N Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-o-phenylenediamine (1.0 equivalent) in glacial acetic acid.
-
Acid Catalyst Addition: To the stirred solution, add 4N hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a beaker containing ice-cold water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine solution, and then dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis. Please note that yields can vary based on reaction scale and purification efficiency.
| Parameter | Value/Range | Notes |
| Reactants | ||
| 4-Bromo-o-phenylenediamine | 1.0 eq | Starting material |
| Glacial Acetic Acid | Excess | Serves as both reagent and solvent |
| 4N Hydrochloric Acid | Catalytic amount | Facilitates the condensation |
| Reaction Conditions | ||
| Temperature | Reflux | Typical for Phillips condensation |
| Reaction Time | 2-6 hours | Monitor by TLC for completion |
| Product | ||
| Theoretical Yield | Calculated based on starting material | |
| Purification | ||
| Method | Recrystallization or Column Chromatography | Depending on the purity of the crude product |
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow of the synthesis and purification process.
Figure 2: Step-by-step workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from 4-bromo-o-phenylenediamine via the Phillips condensation is a robust and reliable method. This guide provides a comprehensive framework, including a detailed experimental protocol and workflow, to aid researchers in the successful synthesis of this important heterocyclic compound. The presented information is intended to serve as a foundational resource for further research and development in the field of medicinal chemistry.
References
"5-Bromo-2-methyl-1H-benzo[d]imidazole CAS number and molecular weight"
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methyl-1H-benzo[d]imidazole is a halogenated benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, supported by experimental protocols for its synthesis and evaluation. While specific biological data for this compound is limited in publicly available literature, this guide extrapolates its potential applications based on the well-established activities of structurally similar benzimidazole compounds.
Compound Identification and Properties
This compound is a small molecule featuring a bromine substituent on the benzene ring of the benzimidazole core. This modification can significantly influence its physicochemical properties and biological activity.
| Identifier | Value | Reference |
| CAS Number | 1964-77-8 | [1] |
| Molecular Formula | C8H7BrN2 | [2] |
| Molecular Weight | 211.06 g/mol | [2] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the cyclization of a substituted o-phenylenediamine with a carboxylic acid derivative.
Experimental Protocol: Synthesis from 4-Bromo-o-phenylenediamine
This protocol outlines the synthesis of this compound from 4-bromo-o-phenylenediamine and N-methoxy-N-methylacetamide.[2]
Materials:
-
4-Bromo-o-phenylenediamine
-
N-methoxy-N-methylacetamide
-
Methanol
-
Water
-
Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
Dissolve 4-Bromo-o-phenylenediamine in a 1:1 mixed solution of methanol and water.
-
Add N-methoxy-N-methylacetamide to the solution.
-
Heat the reaction mixture at 50°C for 2 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove methanol.
-
To the remaining aqueous phase, add sodium hydroxide solution.
-
Extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers and wash with purified water and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Remove the organic solvent under reduced pressure.
-
Recrystallize the residue from ethanol and water to obtain the final product, this compound.[2]
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Potential Biological Activities and Mechanisms of Action
While direct biological studies on this compound are not extensively reported, the broader class of benzimidazole derivatives is known for a wide spectrum of pharmacological activities.[2]
Potential Anticancer Activity
Benzimidazole-containing compounds are recognized for their potential as anticancer agents. Their mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell signaling and proliferation.
3.1.1. Kinase Inhibition Numerous bromo-substituted benzimidazole derivatives have shown potent inhibitory activity against various protein kinases that are crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), and mTOR.[3] The inhibition of these kinases can disrupt signaling pathways responsible for cell proliferation and survival.
3.1.2. Topoisomerase Inhibition Certain benzimidazole derivatives have been identified as inhibitors of topoisomerases, enzymes essential for managing DNA topology during replication and transcription.[4] Inhibition of these enzymes can lead to DNA damage and apoptosis in cancer cells.
Potential Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.
3.2.1. DNA Gyrase Inhibition A potential mechanism for the antibacterial action of benzimidazoles is the inhibition of DNA gyrase, a type II topoisomerase in bacteria that is essential for DNA replication.[5][6]
3.2.2. Other Antimicrobial Targets Molecular docking studies of some benzimidazole derivatives have suggested other potential antibacterial targets, including (p)ppGpp synthetases/hydrolases and FtsZ proteins.[7][8]
Experimental Protocols for Biological Evaluation
The following are general experimental protocols that can be employed to investigate the potential biological activities of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.
Materials:
-
Recombinant human kinase (e.g., EGFR, HER2, CDK2)
-
Substrate peptide
-
ATP
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, kinase, and substrate in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability and is a common method for screening potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Mammalian cell culture medium (e.g., DMEM) with 10% FBS
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound (dissolved in DMSO)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth or by measuring the optical density.[5]
Experimental Workflow Diagram
Caption: Workflow for the biological evaluation of this compound.
Representative Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. Benzimidazole derivatives have been shown to inhibit EGFR.
Caption: Potential inhibition of the EGFR signaling pathway by a benzimidazole derivative.
Conclusion
This compound represents a valuable scaffold for further investigation in drug discovery. Based on the extensive research on related benzimidazole derivatives, this compound holds significant potential as an anticancer and antimicrobial agent. The synthetic and biological evaluation protocols provided in this guide offer a framework for researchers to explore the therapeutic promise of this and similar molecules. Further studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-5,6-dimethyl-1H-benzo[d]imidazole|CAS 1189164-12-2 [benchchem.com]
Spectroscopic Profile of 5-Bromo-2-methyl-1H-benzo[d]imidazole: A Technical Guide
This guide provides a comprehensive overview of the spectral data for 5-Bromo-2-methyl-1H-benzo[d]imidazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. The information is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this molecule.
Compound Identity:
-
IUPAC Name: this compound
-
Synonyms: 2-Methyl-5-bromobenzimidazole, 6-Bromo-2-methyl-1H-benzimidazole
-
CAS Number: 1964-77-8
-
Molecular Formula: C₈H₇BrN₂[1]
-
Molecular Weight: 211.06 g/mol [1]
-
Structure:
(Structure to be internally generated or sourced)
Data Presentation
The following tables summarize the key spectral data anticipated for this compound based on data from analogous compounds and spectral databases.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR) - Expected Chemical Shifts in DMSO-d₆
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH (imidazole) | ~12.0 - 13.0 | Broad Singlet (br s) | Position is solvent and concentration-dependent; readily observed in DMSO-d₆.[2] |
| H-4 | ~7.6 - 7.8 | Singlet (s) or Doublet (d) | Aromatic proton adjacent to the bromine atom. |
| H-6 | ~7.3 - 7.5 | Doublet (d) | Aromatic proton ortho to the bromine atom. |
| H-7 | ~7.5 - 7.7 | Doublet (d) | Aromatic proton meta to the bromine atom. |
| CH₃ (methyl) | ~2.5 - 2.6 | Singlet (s) | Protons of the methyl group at the 2-position. |
¹³C NMR (Carbon NMR) - Expected Chemical Shifts in DMSO-d₆
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C-2 | ~151 | Carbon of the imidazole ring bonded to the methyl group.[3] |
| C-4 | ~115 - 125 | Aromatic carbon. |
| C-5 (C-Br) | ~114 - 118 | Aromatic carbon bonded to bromine. |
| C-6 | ~122 - 126 | Aromatic carbon. |
| C-7 | ~110 - 120 | Aromatic carbon. |
| C-3a / C-7a | ~135 - 143 | Bridgehead carbons of the fused rings. Tautomerism can affect these signals.[4] |
| CH₃ (methyl) | ~14 | Methyl carbon.[3] |
Note: Due to prototropic tautomerism in NH-benzimidazoles, the signals for C4/C7 and C5/C6, as well as the bridgehead carbons, may be averaged in solution, depending on the solvent and temperature. In the solid state or in certain solvents, these carbons may appear as distinct signals.[4]
Table 2: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (imidazole) | 3100 - 3300 | Medium, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (aliphatic, CH₃) | 2850 - 3000 | Medium |
| C=N Stretch (imidazole ring) | 1610 - 1630 | Medium |
| C=C Stretch (aromatic ring) | 1450 - 1600 | Medium to Strong |
| C-Br Stretch | 500 - 600 | Strong |
Table 3: Mass Spectrometry (MS) Data
| Ion | m/z (Mass-to-Charge Ratio) | Notes |
| [M]⁺ | 210 | Molecular ion peak (for ⁷⁹Br isotope). |
| [M+2]⁺ | 212 | Isotopic peak due to the presence of ⁸¹Br, with an intensity similar to the [M]⁺ peak.[5] |
| Fragments | Varies | Common fragmentation pathways for benzimidazoles involve the loss of HCN and cleavage of the imidazole ring.[5] |
Note: The mass spectrum will show a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units.
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These are generalized protocols based on standard practices for benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-20 mg of the this compound sample.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for observing the N-H proton.[2]
-
Ensure the sample is fully dissolved, using a vortex mixer if necessary.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette plugged with a small amount of glass wool to filter out any particulate matter.[2]
-
Cap the NMR tube and wipe the exterior with a tissue dampened with isopropanol or acetone before insertion into the spectrometer.[2]
-
-
Data Acquisition :
-
Spectra should be recorded on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Ultrashield™ 400).[6]
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Chemical shifts should be reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[6]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[7]
-
Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.[7]
-
Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[7]
-
Place the resulting KBr pellet into the sample holder of the FTIR instrument.[7]
-
-
Data Acquisition :
-
Record the spectrum on an FTIR spectrometer (e.g., Shimadzu IR Prestige-21 or Bruker Vertex 70).[8]
-
Collect a background spectrum of a blank KBr pellet or of the empty sample compartment.[9]
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The concentration should be optimized for the specific instrument and ionization technique used.
-
-
Data Acquisition :
-
Mass spectra can be obtained using an electron impact (EI) ionization source, often coupled with a gas chromatograph (GC-MS).
-
Alternatively, electrospray ionization (ESI) can be used, particularly for high-resolution mass spectrometry (HRMS) to confirm the exact mass.[10]
-
The analysis should be performed on a mass spectrometer capable of resolving the isotopic pattern of bromine (e.g., a Time-of-Flight (TOF) or Quadrupole analyzer).
-
Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: Workflow for chemical synthesis and spectroscopic validation.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. rsc.org [rsc.org]
- 9. jascoinc.com [jascoinc.com]
- 10. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]
"biological activity of brominated benzimidazole derivatives"
-a
-I have found a significant amount of information regarding the biological activities of benzimidazole derivatives, including specific data on brominated compounds. I have gathered information on their anticancer, antimicrobial, and enzyme inhibitory activities, along with some details on antiviral properties. I have also successfully located detailed experimental protocols for the key assays requested: MTT assay for cytotoxicity, broth microdilution for antimicrobial susceptibility, and urease inhibition assays.
However, while I have examples of quantitative data (IC50, MIC values), compiling comprehensive tables that exclusively feature a wide range of brominated derivatives requires more targeted data extraction. The current search results confirm that such data exists but is spread across various papers. I need to systematically go through these and other potential sources to populate the tables as required. I also need to consolidate the mechanistic information to design the Graphviz diagrams accurately.
Therefore, I will proceed with the next steps of meticulously extracting the quantitative data, synthesizing the protocols, designing the diagrams, and then compiling the final whitepaper. I do not need to perform additional searches at this stage as the current results provide a strong foundation for building the requested content.
A Technical Guide to the Biological Activities of Brominated Benzimidazole Derivatives
Executive Summary: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2] The strategic introduction of halogen atoms, particularly bromine, onto this scaffold has proven to be a powerful tool for modulating the physicochemical properties and enhancing the biological efficacy of these derivatives. This technical guide provides a comprehensive overview of the diverse biological activities of brominated benzimidazole derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. It summarizes key quantitative data, details the experimental protocols used for their evaluation, and illustrates relevant biological pathways and workflows to support further research and development in this promising area.
Anticancer Activity
Brominated benzimidazole derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent cytotoxic effects across a range of human cancer cell lines.[2][3] The presence of the bromine atom can enhance lipophilicity, facilitating cell membrane penetration, and can influence binding interactions with biological targets.
One notable example is the demonstrated efficacy of a 5-bromo-2-hydroxy benzimidazole derivative, which showed significant anticancer activity against multiple cell lines, including hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon carcinoma (C-26).[2][3] Other derivatives, such as Selumetinib and Binimetinib, which incorporate bromo-substituted phenylamino moieties, act as potent MEK1/2 inhibitors and are used in targeted cancer therapies.[4]
Table 1: Anticancer Activity of Selected Brominated Benzimidazole Derivatives
| Compound/Derivative Name | Cancer Cell Line | Activity Metric | Value | Reference |
| 5-Bromo-2-hydroxy-benzimidazole derivative | HepG-2, MCF-7, MDA-MB-231, RMS, C-26 | - | Demonstrated potent activity | [2][3] |
| Selumetinib | - | IC₅₀ (MEK1/2) | 14 nM | [4] |
| Binimetinib | - | IC₅₀ (MEK1/2) | 12 nM | [4] |
| 5-((4-bromo-2-fluorophenyl)amino)-... | - | - | Potent antiproliferative activity | [4] |
Note: Data is often presented in broader derivative series; this table highlights key examples where bromine is a defining feature.
Mechanism of Action: Induction of Apoptosis
A common mechanism by which anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis. Benzimidazole derivatives can trigger this pathway through various means, including the inhibition of key signaling proteins like MEK kinases in the Raf-MEK-ERK pathway, leading to cell cycle arrest and apoptosis.[4]
Antimicrobial Activity
The introduction of electron-withdrawing groups, such as bromine, onto the benzimidazole ring has been shown to significantly enhance antimicrobial activity.[1][5] These derivatives exhibit a broad spectrum of action against various pathogenic bacteria and fungi.
2.1. Antibacterial Activity
Brominated benzimidazoles have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that the higher electronegativity of bromine can increase antibacterial potency.[1][6] For instance, 5-bromo-substituted styryl-benzimidazoles have shown potent activity against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) as low as 1-4 µg/mL.[5] Tetrabrominated derivatives have also been reported to be active against Staphylococcus species with MICs in the range of 0.6-5.0 mg/mL.[5]
Table 2: Antibacterial Activity of Selected Brominated Benzimidazole Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity Metric | Value | Reference |
| 5-(bromo)-styryl-benzimidazole | Staphylococcus aureus | MIC | 1-4 µg/mL | [5] |
| Tetrabromo-benzimidazoles | Staphylococcus spp. | MIC | 0.6-5.0 mg/mL | [5] |
| 5-Bromo substituted derivative | S. aureus, M. tuberculosis H37Rv | - | Good to moderate inhibition | [7] |
2.2. Antifungal Activity
The antifungal potential of benzimidazoles is also amplified by bromination. These compounds have shown potent fungicidal activity against clinically relevant strains like Candida albicans and Aspergillus niger. The mechanism often involves the disruption of essential fungal cellular processes.
Table 3: Antifungal Activity of Selected Brominated Benzimidazole Derivatives
| Compound/Derivative Class | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |
| 5-Halo-benzimidazoles | Various fungal strains | MIC | Potent activity | [1] |
| (Data for specific brominated derivatives is often part of larger studies) | Candida albicans | MIC | - | - |
| (Data for specific brominated derivatives is often part of larger studies) | Aspergillus niger | MIC | - | - |
Experimental Workflow for Antimicrobial Screening
The evaluation of novel antimicrobial agents typically follows a standardized workflow, from initial synthesis to the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Methyl-1H-benzo[d]imidazole Scaffold: A Versatile Core for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-methyl-1H-benzo[d]imidazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purine nucleotides. This unique characteristic allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the therapeutic potential of the 2-methyl-1H-benzo[d]imidazole core, detailing its applications in anticancer, antimicrobial, antioxidant, anti-inflammatory, antiviral, and neuroprotective strategies. The guide further presents detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Anticancer Applications
Derivatives of the 2-methyl-1H-benzo[d]imidazole scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1]
Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition
A primary mechanism through which these compounds exert their anticancer effects is the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, survival, and proliferation that is often dysregulated in cancer.[2][3] By inhibiting key kinases in this pathway, 2-methyl-1H-benzo[d]imidazole derivatives can induce cell cycle arrest and apoptosis in cancer cells.[3]
Quantitative Anticancer Activity
The cytotoxic effects of various 2-methyl-1H-benzo[d]imidazole derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| B15 | 2-(3,4,5-trimethoxyphenyl)-5-nitro | HeLa (Cervical) | 5.3 ± 0.21 | [4] |
| B16 | 2-(3,4,5-trimethoxyphenyl)-5-amino | HeLa (Cervical) | 7.2 ± 0.15 | [4] |
| B19 | 2-(4-methoxyphenyl)-5-nitro | A549 (Lung) | 8.1 ± 0.25 | [4] |
| B20 | 2-(4-methoxyphenyl)-5-amino | A549 (Lung) | 9.5 ± 0.32 | [4] |
| 4w | 5-Methoxy-6-(substituted) | A549 (Lung) | 1.55 ± 0.18 | [3] |
| SL-9 | Derivative | DLD-1 (Colon) | 57.68 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Detailed Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle and positive controls.[7]
-
Incubation: Incubate the plate for 48 to 72 hours.[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes.[7][8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[8]
Antimicrobial Activity
The 2-methyl-1H-benzo[d]imidazole scaffold has been incorporated into various derivatives exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial efficacy of a compound.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| BM2 | Staphylococcus aureus | - | [10] |
| BM2 | Escherichia coli | - | [10] |
| 109a | Staphylococcus aureus | - | [11] |
| 109a | Escherichia coli | - | [11] |
| 109a | Candida albicans | - | [11] |
Note: Specific MIC values for BM2 and 109a were not explicitly provided in the search results, but their activity was noted.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Dilution Method)
The broth dilution method is a common technique for determining the MIC of an antimicrobial agent.
Detailed Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension with a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL).[12]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.[13]
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Antioxidant Properties
Several derivatives of 2-methyl-1H-benzo[d]imidazole have been shown to possess significant antioxidant activity, which is the ability to neutralize harmful free radicals in the body.
Quantitative Antioxidant Activity
The antioxidant potential is often quantified by the half-maximal inhibitory concentration (IC50) in radical scavenging assays.
| Compound | Assay | IC50 (µg/mL) | Reference |
| 2-methyl-1H-benzimidazole | DPPH | 144.84 | [15] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method for evaluating the free radical scavenging ability of compounds.[16]
Detailed Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent.[16][17]
-
Assay Procedure: In a 96-well plate, add a specific volume of each dilution of the test compounds and the positive control to different wells. Add an equal volume of the DPPH working solution to each well. Include a blank well containing only the solvent and the DPPH solution.[16]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16][18]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[16][18]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
-Abscontrolngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ) /Abssamplengcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted"> ] x 100. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[16]Abscontrol
Other Potential Therapeutic Applications
The versatility of the 2-methyl-1H-benzo[d]imidazole scaffold extends to other therapeutic areas, including anti-inflammatory, antiviral, and neuroprotective applications.
Anti-inflammatory Activity
Benzimidazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent in vivo activity. For instance, certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have demonstrated the ability to restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated macrophages, suggesting a mechanism involving the NF-κB signaling pathway.[19][20]
Antiviral Activity
The antiviral potential of benzimidazole derivatives has been explored against a variety of viruses. Some compounds have shown potent activity against Respiratory Syncytial Virus (RSV), with EC50 values as low as 20 nM.[21][22] Activity has also been observed against other viruses, including Yellow Fever Virus (YFV) and Coxsackie Virus B2 (CVB2).[21]
Neuroprotective Effects
Recent studies have highlighted the potential of 2-phenyl-1H-benzo[d]imidazole derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[23][24] One such derivative, compound 33 , exhibited an IC50 of 1.65 ± 0.55 µM for 17β-HSD10 and was shown to alleviate cognitive impairment in a mouse model of Alzheimer's disease.[23][24]
Synthesis of 2-Aryl-6-Methyl-1H-benzo[d]imidazole Derivatives
A common and efficient method for the synthesis of 2-aryl-6-methyl-1H-benzo[d]imidazole derivatives is the Suzuki-Miyaura cross-coupling reaction.[8]
General Synthetic Workflow
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-bromo-6-methyl-1H-benzo[d]imidazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., 1,4-dioxane and water)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-6-methyl-1H-benzo[d]imidazole (1 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).[8]
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).[8]
-
Degassing: Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., 0.05 mmol) to the reaction mixture.[8]
-
Reaction: Reflux the mixture at 80-90°C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).[8]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).[25]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[25]
This technical guide highlights the significant and diverse therapeutic potential of the 2-methyl-1H-benzo[d]imidazole scaffold. The provided data and protocols serve as a valuable resource for the scientific community to further explore and develop novel drug candidates based on this versatile molecular framework.
References
- 1. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eastjmed.org [eastjmed.org]
- 6. researchhub.com [researchhub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. apec.org [apec.org]
- 13. integra-biosciences.com [integra-biosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. benchchem.com [benchchem.com]
The Versatile Benzimidazole Scaffold: A Deep Dive into Structure-Activity Relationships
A Technical Guide for Researchers and Drug Development Professionals
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, stands as a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring purines allows it to readily interact with a wide range of biological macromolecules, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted benzimidazoles, focusing on their antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of benzimidazole-based therapeutics.
Synthesis of the Benzimidazole Core
The versatile biological activities of benzimidazole derivatives have driven the development of numerous synthetic strategies. The most common and direct methods involve the condensation of o-phenylenediamines with either carboxylic acids or aldehydes.
A general and efficient one-pot synthesis involves the reaction of an o-phenylenediamine with a substituted aldehyde in the presence of a catalyst. For instance, a mixture of o-phenylenediamine and an aldehyde in ethanol, catalyzed by a heterogeneous catalyst like MgO@DFNS, can yield 2-substituted benzimidazoles in high yields after refluxing and purification[1]. Microwave-assisted synthesis has also emerged as a rapid and efficient method for producing 1,2-disubstituted benzimidazoles, often under solvent-free conditions, which aligns with the principles of green chemistry[2].
The synthesis of 1,2-disubstituted benzimidazoles can be selectively achieved by reacting o-phenylenediamines with two equivalents of an aldehyde under specific conditions. For example, using phosphoric acid as a catalyst in methanol at a slightly elevated temperature can favor the formation of the 1,2-disubstituted product[3].
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Benzimidazole derivatives have demonstrated significant potential as antimicrobial agents, with their mechanism of action often attributed to the inhibition of essential microbial enzymes.
Antibacterial Activity
The antibacterial efficacy of benzimidazoles is often linked to their ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. The structure-activity relationship studies reveal that substitutions at various positions of the benzimidazole ring significantly influence their antibacterial potency.
Key SAR Insights for Antibacterial Activity:
-
Position 2: Substitution at the 2-position with aromatic or heteroaromatic rings is generally favorable for activity. The presence of electron-withdrawing groups on these rings can enhance potency.
-
Position 5(6): Introduction of halogen atoms (e.g., Cl, F) or other electron-withdrawing groups at the 5 or 6-position often leads to an increase in antibacterial activity.
-
Hybrid Molecules: Conjugating the benzimidazole scaffold with other bioactive heterocycles, such as triazoles, has been shown to produce hybrid molecules with synergistic antibacterial effects.
Table 1: Antibacterial Activity of Substituted Benzimidazoles
| Compound | R1 | R2 | Target Organism | MIC (µg/mL) | Reference |
| 65a | -H | 1,2,3-triazole-indoline derivative | E. coli | 0.026 | [4] |
| S. aureus | 0.031 | [4] | |||
| 66a | -H | 1,2,3-triazole with aliphatic ester | S. aureus | 3.12 | [4] |
| E. coli | 3.12 | [4] | |||
| III1 | -H | 2-(m-NO2-phenyl) | P. aeruginosa | 62.5 | [5] |
| III2 | -H | 2-(p-NO2-phenyl) | P. aeruginosa | 62.5 | [5] |
| III3 | -H | 2-(m-Cl-phenyl) | P. aeruginosa | 62.5 | [5] |
Experimental Protocol: Agar Streak Dilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) of the synthesized benzimidazole derivatives against various bacterial strains is determined using the agar streak dilution method.
-
Preparation of Media: A series of agar plates containing graded concentrations of the test compounds are prepared. A stock solution of each compound is serially diluted in molten Mueller-Hinton agar.
-
Inoculum Preparation: Bacterial strains are cultured in nutrient broth overnight, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: The surface of each agar plate is streaked with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Antifungal Activity
Benzimidazole derivatives also exhibit potent antifungal activity, primarily by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane.
Key SAR Insights for Antifungal Activity:
-
Position 2: The presence of a thiol group or substituted phenyl rings at this position is often associated with good antifungal activity.
-
Position 5(6): Halogen substituents at these positions generally enhance antifungal potency.
-
N1-Substitution: Substitution at the N1 position with various alkyl or aryl groups can modulate the antifungal activity, often influencing the lipophilicity of the molecule.
Table 2: Antifungal Activity of Substituted Benzimidazoles
| Compound | R1 | R2 | Target Organism | MIC (µg/mL) | Reference |
| 3 | -H | 2-(2-bromophenyl) | A. niger | <6.25 | [6] |
| 5 | -H | 2-(4-chlorophenyl) | C. albicans | <6.25 | [6] |
| 11 | -H | 2-(4-nitrophenyl) | A. niger | <6.25 | [6] |
| C. albicans | <6.25 | [6] | |||
| 12 | -H | 2-(4-bromophenyl) | C. albicans | <6.25 | [6] |
| 13 | -H | 2-(4-fluorophenyl) | A. niger | <6.25 | [6] |
Anticancer Activity: Targeting Cell Proliferation and Survival
The structural resemblance of benzimidazoles to purine nucleotides makes them effective inhibitors of various cellular processes critical for cancer cell growth and survival. Their primary mechanisms of anticancer action include inhibition of tubulin polymerization and topoisomerase activity.
Tubulin Polymerization Inhibition
Several benzimidazole derivatives exert their anticancer effects by binding to the colchicine site of β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Key SAR Insights for Tubulin Polymerization Inhibition:
-
Position 2: Substitution with a 3,4,5-trimethoxyphenyl group or other substituted aryl rings is a common feature of potent tubulin inhibitors.
-
Position 5(6): The introduction of small, electron-withdrawing groups at these positions can enhance activity.
-
N1-Substitution: The nature of the substituent at the N1 position can significantly impact the binding affinity to tubulin.
Table 3: Anticancer Activity of Benzimidazole-Based Tubulin Inhibitors
| Compound | R1 | R2 | Cell Line | IC50 (µM) | Reference |
| 1 | Fluoro aryl derivative | - | HOS | 1.8 | [7] |
| G361 | 2.0 | [7] | |||
| MCF-7 | 2.8 | [7] | |||
| 7n | Carboxamide derivative | - | SK-Mel-28 | 2.55 | [8] |
| 12b | Indazole analogue | - | A2780S | 0.0062 | [9] |
| A2780/T | 0.0097 | [9] | |||
| 5l | Imidazo[1,5-a]pyridine hybrid | - | 60 cancer cell lines | 0.43 - 7.73 (GI50) | [3] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
The inhibitory effect of benzimidazole derivatives on tubulin polymerization can be assessed using a turbidity-based spectrophotometric assay.
-
Tubulin Preparation: Purified tubulin is resuspended in a general tubulin buffer.
-
Reaction Mixture: The reaction mixture, containing tubulin, GTP (to initiate polymerization), and the test compound at various concentrations, is prepared in a 96-well plate.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a microplate reader.
-
Data Analysis: The rate of polymerization is calculated, and the IC50 value (the concentration of the compound that inhibits polymerization by 50%) is determined.
Topoisomerase Inhibition
Certain benzimidazole derivatives can intercalate with DNA and inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and transcription. This leads to DNA damage and ultimately triggers apoptosis in cancer cells.
Key SAR Insights for Topoisomerase Inhibition:
-
Planarity: A planar benzimidazole ring system is crucial for effective DNA intercalation.
-
Position 2: Substitution with bulky aromatic or heteroaromatic groups can enhance the DNA binding affinity.
-
Hybridization: Linking the benzimidazole core with other DNA intercalating agents, such as acridine, can result in highly potent topoisomerase inhibitors.
Table 4: Anticancer Activity of Benzimidazole-Based Topoisomerase Inhibitors
| Compound | R1 | R2 | Cell Line | IC50 (µM) | Target | Reference |
| 8I | Benzimidazole-acridine derivative | - | K562 | 2.68 | Topo I | [3] |
| HepG-2 | 8.11 | Topo I | [3] | |||
| 32 | Benzimidazole-triazole hybrid | - | HCT-116 | 3.87 | Topo I | [7] |
| HepG2 | 4.17 | Topo I | [7] | |||
| MCF-7 | 5.57 | Topo I | [7] |
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
The cytotoxic effect of benzimidazole derivatives on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antiviral Activity
Benzimidazole derivatives have shown promising activity against a variety of RNA and DNA viruses. Their mechanisms of action can involve the inhibition of viral enzymes, such as RNA-dependent RNA polymerase, or interference with viral entry and replication processes.
Key SAR Insights for Antiviral Activity:
-
Position 1: The nature of the substituent at the N1 position is critical for antiviral activity. Bulky and flexible side chains can enhance potency against certain viruses.
-
Position 2: Substitution at this position can influence the spectrum of antiviral activity.
-
Position 5(6): The presence of electron-withdrawing groups, such as cyano or nitro groups, can be beneficial for activity against specific viruses.
Table 5: Antiviral Activity of Substituted Benzimidazoles
| Compound | Virus | Cell Line | EC50 (µg/mL) | Reference |
| 5 | Vaccinia Virus | HEL | 4 | [6] |
| 6 | Vaccinia Virus | HEL | 2 | [6] |
| 3 | Coxsackie B4 | HeLa | 9 | [6] |
| 7 | Coxsackie B4 | HeLa | 10 | [6] |
| 95a | Zika Virus | - | 43.1 (µM) | [10] |
| 95b | Zika Virus | - | 46.4 (µM) | [10] |
Experimental Protocol: In Vitro Antiviral Assay (CPE Inhibition)
The antiviral activity of benzimidazole derivatives can be evaluated by their ability to inhibit the virus-induced cytopathic effect (CPE) in cell culture.
-
Cell Culture: A monolayer of susceptible host cells is prepared in a 96-well plate.
-
Virus Infection: The cells are infected with the virus in the presence of various concentrations of the test compound.
-
Incubation: The plates are incubated to allow for viral replication and the development of CPE.
-
CPE Observation: The extent of CPE is observed microscopically and can be quantified using methods such as the neutral red uptake assay.
-
EC50 Determination: The EC50 (the concentration of the compound that inhibits the viral CPE by 50%) is calculated.
Anti-inflammatory Activity
Benzimidazole derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating pro-inflammatory signaling pathways.
Key SAR Insights for Anti-inflammatory Activity:
-
N1 and C2 Positions: Substitutions at these positions with various heterocyclic and aromatic moieties have been shown to be crucial for anti-inflammatory effects.
-
C5 and C6 Positions: Modifications at these positions can also significantly influence the anti-inflammatory activity. For instance, a nitrile group at the 6-position has been linked to potent inhibition of Janus kinase 3 (JAK3).
-
Specific Moieties: The incorporation of an acetamide moiety has been shown to significantly enhance bradykinin B1 receptor antagonist activity.
Table 6: Anti-inflammatory Activity of Substituted Benzimidazoles
| Compound Class | Target | Key Substitutions | IC50 | Reference |
| 2-Phenyl-substituted benzimidazoles | COX-1 | R¹-NH₂, R²,R³,R⁴-H | 0.72 ± 0.77 µM | [11] |
| COX-1 & COX-2 | R⁵-Nitrile | 8.17 & 6.79 µM | [11] | |
| 5-Lipoxygenase | R⁵-2-aminopyridin-4-yl | 8.41 ± 1.22 µM | [11] | |
| 2-Substituted N-benzyl benzimidazoles | Bradykinin B1 Receptor | Acetamide moiety | 15 nM | [11] |
| Bradykinin B1 Receptor | Chloroimidazole derivative | 0.3 nM | [11] | |
| Pyrimido benzimidazoles | Lck Kinase | 6-(2,6-dimethyl phenyl)-2-((4-(4-methyl-1-piperazinyl)phenyl) amino) | 0.007 µM | [11] |
Conclusion
The benzimidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The extensive research into its structure-activity relationships has provided valuable insights for the rational design of potent and selective inhibitors for a multitude of biological targets. This guide has summarized the key SAR findings for the antimicrobial, anticancer, antiviral, and anti-inflammatory activities of substituted benzimidazoles, supported by quantitative data and detailed experimental protocols. The versatility of the benzimidazole nucleus, coupled with a deep understanding of its SAR, ensures its continued prominence in the field of drug discovery and development. Future efforts will likely focus on the development of novel hybrid molecules and the exploration of new biological targets to further expand the therapeutic potential of this remarkable scaffold.
References
- 1. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. learn.chm.msu.edu [learn.chm.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
The Chemical Reactivity of the Benzimidazole Core: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole core, a heterocyclic aromatic organic compound formed by the fusion of benzene and imidazole, represents a privileged scaffold in medicinal chemistry and materials science. Its unique structural features and versatile reactivity have led to the development of a wide array of compounds with significant therapeutic and industrial applications. This technical guide provides a comprehensive exploration of the chemical reactivity of the benzimidazole core, offering insights into its synthetic transformations and biological significance.
Electrophilic Substitution Reactions
The benzimidazole ring system is susceptible to electrophilic attack, primarily on the benzene ring. The electron-rich nature of the benzene portion of the molecule directs electrophiles to the 4-, 5-, 6-, and 7-positions. The specific position of substitution is influenced by the presence of existing substituents on the ring.
Nitration: Nitration of the benzimidazole core is a common electrophilic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions can be controlled to achieve mono- or di-nitration. For instance, the nitration of 2-amino-1-methyl benzimidazole at low temperatures yields a mixture of 5- and 6-nitro derivatives[1]. Under more vigorous conditions, dinitration can occur[1].
Halogenation: Halogenation, particularly bromination, of the benzimidazole core can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). The position of halogenation is dependent on the reaction conditions and the substituents present on the benzimidazole ring. For example, bromination of 2-amino-1-methyl(ethyl) benzimidazole can lead to mono-, di-, or tri-brominated products depending on the stoichiometry and reaction conditions[2].
Table 1: Electrophilic Substitution of Benzimidazole Derivatives - Representative Yields
| Electrophile | Benzimidazole Derivative | Reaction Conditions | Product(s) | Yield (%) | Reference |
| HNO₃/H₂SO₄ | 2-Amino-1-methylbenzimidazole | -5°C | 5-Nitro- and 6-Nitro- isomers (5:4 ratio) | Not specified | [1] |
| KNO₃ (2 mol)/H₂SO₄ | 2-Amino-1-methylbenzimidazole | Not specified | 5,6-Dinitro-2-amino-1-methylbenzimidazole | Not specified | [1] |
| Br₂/HBr | 2-Amino-1-methyl(ethyl)benzimidazole | Room Temperature | Mixture of mono-bromo substituted compounds | Not specified | [2] |
| KBrO₃ | 2-Amino-1-methyl(ethyl)benzimidazole | Not specified | 5,6-Dibromo derivative | Not specified | [2] |
| Br₂ (excess) | 2-Amino-1-methyl(ethyl)benzimidazole | Severe conditions | 4,5,6-Tribromo derivative | Not specified | [2] |
Nucleophilic Substitution Reactions
The imidazole part of the benzimidazole ring, particularly the C2 position, is susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen.
Substitution at the C2-Position: 2-Chlorobenzimidazole is a key intermediate for introducing various nucleophiles at the C2 position. However, the reactivity of 2-chlorobenzimidazole itself with strong nucleophiles can be sluggish due to the potential for deprotonation at the N1 position[1]. In contrast, N-substituted 2-chlorobenzimidazoles readily undergo nucleophilic substitution with alkoxides, amines, and other nucleophiles[1].
Table 2: Nucleophilic Substitution of 2-Chlorobenzimidazole Derivatives - Representative Yields
| Nucleophile | Benzimidazole Derivative | Reaction Conditions | Product | Yield (%) | Reference |
| Sodium Methoxide | 2-Chloro-1-methylbenzimidazole | Not specified | 2-Methoxy-1-methylbenzimidazole | Readily reacts | [1] |
| Sodium Ethoxide | 2-Chloro-1-methylbenzimidazole | Not specified | 2-Ethoxy-1-methylbenzimidazole | Readily reacts | [1] |
| Various Amines | 2-(Chloromethyl)-1H-benzimidazole derivatives | EtOH, reflux, then KOH | 2-(Aminomethyl)-1H-benzimidazole derivatives | Not specified |
N-Alkylation and N-Arylation
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated. In unsubstituted benzimidazole, alkylation can occur at either N1 or N3, often leading to a mixture of products.
N-Alkylation: A variety of alkylating agents, such as alkyl halides and dimethyl sulfate, can be used for the N-alkylation of benzimidazoles. The choice of base and solvent can influence the regioselectivity of the reaction.
N-Arylation: The introduction of an aryl group at the nitrogen atom is a crucial transformation in the synthesis of many biologically active compounds. Copper- and palladium-catalyzed cross-coupling reactions are the most common methods for N-arylation.
Table 3: N-Alkylation of Benzimidazole Derivatives - Representative Yields
| Alkylating Agent | Benzimidazole Derivative | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dimethyl carbonate | 2-Phenyl-1H-benzimidazole | Na₂CO₃ | DMSO | 140 | 83 | |
| Ethyl bromide | 2-Phenyl-1H-benzimidazole | Na₂CO₃ | DMSO | Ice bath | Not specified | |
| Propyl bromide | 2-Phenyl-1H-benzimidazole | Na₂CO₃ | DMSO | Room Temp | Not specified | |
| Cyclic MBH alcohols/acetates | Imidazole/Benzimidazole | None | Toluene | Reflux | 55-87 |
Table 4: Metal-Catalyzed N-Arylation of Benzimidazole - Representative Yields
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene | Cu₂O / 4,7-dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Butyronitrile | 110 | 95-99 | [3] |
| Bromobenzene | Cu₂O / 4,7-dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Butyronitrile | 110 | 85 | [3] |
| 4-Chlorotoluene | Pd₂(dba)₃ / tBuXPhos | K₃PO₄ | Toluene | 110 | 95 | |
| 3-Bromopyridine | Pd₂(dba)₃ / L1 | K₃PO₄ | Toluene | 120 | 91 | [4] |
Metal-Catalyzed Cross-Coupling Reactions
The benzimidazole core can be functionalized through various metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at different positions of the ring system. These reactions are instrumental in the synthesis of complex benzimidazole derivatives.
Suzuki Coupling: Palladium-catalyzed Suzuki coupling is a powerful tool for forming carbon-carbon bonds. Halogenated benzimidazoles can be coupled with boronic acids to introduce aryl or vinyl groups.
Heck Coupling: The Heck reaction, also palladium-catalyzed, allows for the coupling of halogenated benzimidazoles with alkenes.
Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction is used to couple terminal alkynes with halogenated benzimidazoles, leading to the formation of alkynyl-substituted benzimidazoles.
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzimidazoles
A widely used method for the synthesis of the benzimidazole core is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.
Protocol:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired aldehyde or carboxylic acid (1.0-1.2 eq).
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.
-
Add a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash it with a cold solvent, and dry it.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Detailed Protocol for Copper-Catalyzed N-Arylation of Benzimidazole
Protocol:
-
To an oven-dried Schlenk tube, add CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline or a derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add benzimidazole (1.0 eq), the aryl halide (1.2 eq), and a high-boiling point solvent (e.g., DMF or DMSO).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Benzimidazole derivatives are known to interact with various biological targets, thereby modulating key signaling pathways implicated in diseases such as cancer.
Wnt Signaling Pathway Inhibition
The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. Certain benzimidazole derivatives have been shown to inhibit this pathway.
p53 Signaling Pathway Activation
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Some benzimidazole compounds have been found to activate the p53 pathway, leading to cancer cell death[5][6].
General Experimental Workflow for Synthesis and Evaluation
The development of novel benzimidazole-based therapeutic agents typically follows a structured workflow from synthesis to biological evaluation.
Conclusion
The benzimidazole core remains a cornerstone of modern medicinal chemistry and materials science. Its versatile reactivity allows for the construction of diverse and complex molecular architectures. A thorough understanding of the chemical transformations of the benzimidazole nucleus is essential for the rational design and synthesis of novel compounds with desired biological activities and material properties. This guide provides a foundational understanding of the key reactive sites and synthetic methodologies, serving as a valuable resource for researchers in the field.
References
- 1. longdom.org [longdom.org]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of p53 signaling and regression of breast and prostate carcinoma cells by spirooxindole-benzimidazole small molecules [frontiersin.org]
The Synthesis and Diverse Applications of 5-Bromo-2-methyl-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the synthesis and multifaceted applications of the heterocyclic compound 5-Bromo-2-methyl-1H-benzo[d]imidazole. This benzimidazole derivative has garnered significant interest within the scientific community due to its versatile synthetic utility and its promising potential in various therapeutic areas, particularly in the development of novel anticancer and antimicrobial agents. This document consolidates key findings on its preparation, characterization, and biological activities, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant pathways and workflows.
Synthesis of this compound
The primary and most common method for the synthesis of this compound involves the cyclocondensation of 4-bromo-o-phenylenediamine with an acetic acid equivalent. Several synthetic strategies have been reported, with variations in the acetylating agent, solvent, and reaction conditions.
One of the most efficient methods involves the reaction of 4-bromo-o-phenylenediamine with N-methoxy-N-methylacetamide.[1] This approach offers good yields and straightforward purification. An alternative, classical approach is the Phillips-Ladenburg synthesis, which utilizes acetic acid under acidic conditions, typically with heating. While robust, this method may sometimes require harsher conditions and can lead to lower yields.
// Reactants Reactant1 [label="4-Bromo-o-phenylenediamine"]; Reactant2 [label="Acetic Acid Derivative\n(e.g., Acetic Acid, N-methoxy-N-methylacetamide)"];
// Product Product [label="this compound", fillcolor="#34A853"];
// Reaction Reactant1 -> Product [label="Cyclocondensation"]; Reactant2 -> Product;
// Caption caption [shape=plaintext, fontcolor="#202124", fontsize=12, label="General synthetic scheme for this compound."] } dot
General synthetic scheme for this compound.
Physicochemical and Spectroscopic Data
Below is a summary of the key physicochemical and spectroscopic properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Melting Point | 214-215 °C[1] |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, ppm) | Estimated: 12.5 (s, 1H, NH), 7.6-7.3 (m, 3H, Ar-H), 2.5 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | Estimated: 152.0, 140.0, 135.0, 123.0, 120.0, 115.0, 112.0, 14.0 |
| Mass Spectrum (EI) | m/z 210/212 (M⁺, Br isotope pattern)[2] |
| IR (KBr, cm⁻¹) | Estimated: 3400-3200 (N-H stretch), 1620 (C=N stretch), 1450 (C=C stretch), 800 (C-Br stretch) |
Note: NMR and IR data are estimated based on values reported for structurally similar benzimidazole derivatives.
Key Experimental Protocols
Synthesis of this compound
This protocol is adapted from the reaction of 4-bromo-o-phenylenediamine with N-methoxy-N-methylacetamide.[1]
Materials:
-
4-Bromo-o-phenylenediamine
-
N-methoxy-N-methylacetamide
-
Methanol
-
Water
-
Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Saturated brine solution
Procedure:
-
Dissolve 4-bromo-o-phenylenediamine in a 1:1 mixture of methanol and water.
-
Add N-methoxy-N-methylacetamide to the solution.
-
Heat the reaction mixture at 50 °C for 2 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove methanol.
-
To the remaining aqueous phase, add sodium hydroxide solution to basify.
-
Extract the product with ethyl acetate (2x).
-
Combine the organic layers and wash with purified water and then with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Recrystallize the residue from an ethanol/water mixture to obtain the pure product.
Applications of this compound and its Derivatives
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, and the introduction of a bromine atom and a methyl group at the 5- and 2-positions, respectively, imparts unique pharmacological properties.
Anticancer Activity
Bromo-substituted benzimidazoles have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
// Nodes GF [label="Growth Factor", fillcolor="#4285F4"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#EA4335"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853"]; Akt [label="Akt", fillcolor="#EA4335"]; mTORC2 [label="mTORC2", fillcolor="#34A853"]; Downstream [label="Downstream Effectors\n(Cell Survival, Proliferation, Growth)", fillcolor="#5F6368"]; Benzimidazole [label="Benzimidazole\nDerivatives", shape=invhouse, fillcolor="#EA4335"];
// Edges GF -> RTK [arrowhead=vee]; RTK -> PI3K [arrowhead=vee, label="Activates"]; PI3K -> PIP3 [arrowhead=vee, label="Converts"]; PIP2 -> PI3K [arrowhead=none]; PIP3 -> PDK1 [arrowhead=vee]; PIP3 -> Akt [arrowhead=vee]; PDK1 -> Akt [arrowhead=vee, label="Phosphorylates"]; mTORC2 -> Akt [arrowhead=vee, label="Phosphorylates"]; Akt -> Downstream [arrowhead=vee]; Benzimidazole -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];
// Caption caption [shape=plaintext, fontcolor="#202124", fontsize=12, label="Inhibition of the PI3K/Akt signaling pathway by benzimidazole derivatives."] } dot
Inhibition of the PI3K/Akt signaling pathway by benzimidazole derivatives.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[3] Several benzimidazole derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and Akt, leading to the induction of apoptosis and suppression of tumor growth.[4]
Table of Anticancer Activity of Representative Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A 4,5,6,7-tetrabromo-1H-benzimidazole derivative | SK-BR-3 (Breast) | 8.92 | [5] |
| A 4,5,6,7-tetrabromo-1H-benzimidazole derivative | MCF-7 (Breast) | 17.09 | [6] |
| A 4,5,6,7-tetrabromo-1H-benzimidazole derivative | MDA-MB-231 (Breast) | 21.20 | [6] |
| A benzimidazole-2-carboxylate derivative | HepG2 (Liver) | 0.39 µg/mL | |
| A benzimidazole-2-carboxylate derivative | Huh7 (Liver) | 0.32 µg/mL |
Note: The IC₅₀ values presented are for structurally related compounds and serve to illustrate the potential of the benzimidazole scaffold.
Antimicrobial Activity
Benzimidazole derivatives, including those with bromo-substituents, have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[7][8] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or interference with microbial cellular processes.
Table of Antimicrobial Activity of Representative Benzimidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [7] |
| Indolylbenzo[d]imidazoles (3ao and 3aq) | Staphylococcus aureus | < 1 | [7] |
| Indolylbenzo[d]imidazoles (3aa and 3ad) | Staphylococcus aureus | 3.9–7.8 | [7] |
Note: The MIC values are for structurally related compounds, indicating the potential antimicrobial efficacy of the bromo-benzimidazole core.
Key Biological Assay Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10][11]
// Workflow Steps Start [label="Seed cells in a 96-well plate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate (e.g., 24h)"]; Treat [label="Treat cells with\nthis compound\n(various concentrations)"]; Incubate2 [label="Incubate (e.g., 48h)"]; Add_MTT [label="Add MTT solution", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate3 [label="Incubate (2-4h)"]; Solubilize [label="Solubilize formazan crystals\n(e.g., with DMSO)"]; Measure [label="Measure absorbance\n(e.g., at 570 nm)"]; Analyze [label="Analyze data and\ndetermine IC₅₀ value", shape=ellipse, fillcolor="#34A853"];
// Connections Start -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> Add_MTT; Add_MTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Measure; Measure -> Analyze;
// Caption caption [shape=plaintext, fontcolor="#202124", fontsize=12, label="Experimental workflow for the MTT assay."] } dot
Experimental workflow for the MTT assay.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
This compound (or derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm).
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13][14][15]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound (or derivative)
-
Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Dispense the broth medium into all wells of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound and perform serial two-fold dilutions across the wells of the plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a synthetically accessible and pharmacologically significant molecule. Its core structure is amenable to further chemical modifications, providing a versatile scaffold for the development of new therapeutic agents. The existing body of research strongly supports the potential of bromo-substituted benzimidazoles in the fields of oncology and infectious diseases. Further investigation into the specific biological activities of this compound, including the elucidation of its precise mechanisms of action and in vivo efficacy, is warranted to fully realize its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.
References
- 1. chembk.com [chembk.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Bromo-5,6-dimethyl-1H-benzo[d]imidazole|CAS 1189164-12-2 [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. MTT (Assay protocol [protocols.io]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the well-established Phillips-Ladenburg benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Bromo-1,2-phenylenediamine | C₆H₇BrN₂ | 187.04 | 62-66 | White to brown crystalline powder |
| This compound | C₈H₇BrN₂ | 211.06 | 214-215[1] | Off-white to pale brown solid |
Spectroscopic Data for this compound:
| Type | Solvent | Chemical Shifts (δ ppm) |
| ¹H NMR | DMSO-d₆ | ~12.2 (s, 1H, NH), 7.5-7.4 (m, 2H, Ar-H), 7.1-7.0 (m, 1H, Ar-H), 2.45 (s, 3H, CH₃) |
| ¹³C NMR | DMSO-d₆ | ~151.2, 138.9, 130.9, 122.5, 115.5, 114.2, 14.5 |
Note: The NMR data provided are estimated based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
Experimental Protocols
The synthesis of this compound is a two-step process starting from the commercially available 4-bromo-2-nitroaniline. The first step involves the reduction of the nitro group to an amine, followed by the cyclization with an acetic acid equivalent to form the benzimidazole ring.
Step 1: Synthesis of 4-Bromo-1,2-phenylenediamine
This procedure outlines the reduction of 4-bromo-2-nitroaniline to 4-bromo-1,2-phenylenediamine.
Materials:
-
4-Bromo-2-nitroaniline
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 4-bromo-2-nitroaniline (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (3.0-5.0 eq.) and ammonium chloride (1.0 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 4-bromo-1,2-phenylenediamine as a solid, which can be used in the next step without further purification if the purity is sufficient.
Step 2: Synthesis of this compound
This procedure details the condensation of 4-bromo-1,2-phenylenediamine with N-methoxy-N-methylacetamide to form the final product.[1]
Materials:
-
4-Bromo-1,2-phenylenediamine
-
N-methoxy-N-methylacetamide
-
Methanol (MeOH)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-bromo-1,2-phenylenediamine (1.0 eq.) in a 1:1 mixture of methanol and water in a round-bottom flask.
-
Add N-methoxy-N-methylacetamide (1.1-1.5 eq.) to the solution.
-
Heat the reaction mixture at 50 °C for 2 hours.[1]
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the methanol.
-
To the remaining aqueous phase, add a sodium hydroxide solution to adjust the pH to basic.
-
Extract the product with ethyl acetate twice.
-
Combine the organic layers and wash with purified water followed by a saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[1]
Reaction Schematics and Workflows
Overall Synthesis Workflow
The following diagram illustrates the two-step synthesis process from 4-bromo-2-nitroaniline to the final product.
Caption: Two-step synthesis of this compound.
Reaction Mechanism: Phillips-Ladenburg Condensation
The formation of the benzimidazole ring proceeds via the Phillips-Ladenburg condensation mechanism. The key steps are the initial acylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and subsequent dehydration.
Caption: Phillips-Ladenburg condensation mechanism for benzimidazole synthesis.
References
Application Note: Microwave-Assisted Synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole
Introduction
5-Bromo-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, a class of molecules that has garnered significant attention in medicinal chemistry and materials science. Benzimidazole derivatives are known for a wide range of biological activities, including anti-HIV, anti-tumor, anti-parasitic, and anti-inflammatory properties.[1] The synthesis of these compounds is therefore of considerable interest to researchers in drug discovery and development.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods.[2][3][4] This application note details a microwave-assisted protocol for the synthesis of this compound.
Reaction Principle
The synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[5] In this protocol, this compound is synthesized via the microwave-assisted cyclocondensation of 4-bromo-o-phenylenediamine with acetic acid. The reaction is typically carried out in the presence of an acid catalyst to facilitate the dehydration and subsequent ring closure.
Experimental Protocol
Materials:
-
4-Bromo-o-phenylenediamine
-
Glacial Acetic Acid
-
Hydrochloric Acid (4M)
-
Ethanol
-
Water
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Microwave Reactor
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary Evaporator
Procedure:
-
Reactant Mixture Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 4-bromo-o-phenylenediamine (1.0 mmol) and glacial acetic acid (1.2 mmol).
-
Acid Catalyst Addition: Add two drops of 4M hydrochloric acid to the reaction mixture.[6]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power of 150 W and a temperature of 120°C for a duration of 5-10 minutes. The reaction progress can be monitored by TLC.
-
Work-up and Neutralization: After completion of the reaction (as indicated by TLC), allow the vessel to cool to room temperature. Carefully open the vessel and pour the reaction mixture into a beaker containing 20 mL of ice-cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Product Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure this compound.[6]
-
Drying and Characterization: Dry the purified product under vacuum. The final product should be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Starting Materials | 4-Bromo-o-phenylenediamine, Acetic Acid | 4-Bromo-o-phenylenediamine, Acetic Acid |
| Catalyst | Strong acids (e.g., PPA, HCl) | Dilute HCl |
| Reaction Time | Several hours | 5-10 minutes |
| Typical Yield | Moderate | High (typically >85%) |
| Solvent | Often requires high-boiling solvents | Can be performed under solvent-free or minimal solvent conditions |
| Work-up | Often complex | Simple precipitation and filtration |
Note: The data in this table is a summary of typical results for benzimidazole synthesis and may vary based on specific reaction conditions.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of this compound.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
References
Application Note: High-Purity 5-Bromo-2-methyl-1H-benzo[d]imidazole via Recrystallization
Introduction
5-Bromo-2-methyl-1H-benzo[d]imidazole is a key intermediate in the synthesis of various pharmacologically active compounds. Benzimidazole derivatives are known for a wide range of biological activities, including anti-HIV, anti-tumor, and anti-inflammatory properties.[1] The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the safety and efficacy of final drug products. Recrystallization is a robust and scalable purification technique that relies on the differential solubility of the compound and its impurities in a suitable solvent system at varying temperatures. This application note provides a detailed protocol for the purification of this compound by recrystallization, aimed at researchers, scientists, and professionals in drug development.
Potential Impurities
During the synthesis of this compound, several impurities can form, which may require removal to achieve the desired purity. These can include:
-
Unreacted starting materials: Such as 4-bromo-o-phenylenediamine.
-
Side products: Including disubstituted benzimidazoles.[2]
-
Oxidation products: Arising from the exposure of reactants or products to air, especially at elevated temperatures.[2][3]
-
Polymeric materials: Tarry byproducts that can form during the reaction.[2]
-
Solvent adducts: Stable complexes formed with solvents like water or methanol.[2]
Experimental Protocol: Recrystallization of this compound
This protocol outlines the steps for purifying crude this compound using a mixed solvent system of ethanol and water. This method is effective for removing common impurities generated during its synthesis.[1]
Materials and Equipment
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Beakers
-
Graduated cylinders
Procedure
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. For every 1 gram of crude product, add approximately 10-15 mL of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil until all the solid material has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the second flask. This step should be performed quickly to prevent premature crystallization.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid. The water acts as an anti-solvent, reducing the solubility of the product.
-
Reheating: Gently reheat the mixture until the turbidity just disappears, creating a saturated solution at an elevated temperature.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. For enhanced crystal formation, the flask can be subsequently placed in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.
Data Presentation
| Parameter | Value/Range | Notes |
| Solvent System | Ethanol/Water | A common and effective solvent system for the recrystallization of this compound.[1] |
| Initial Solvent Ratio (Ethanol) | 10-15 mL per gram of crude product | This may need to be adjusted based on the initial purity of the crude material. |
| Dissolution Temperature | Boiling point of ethanol (~78 °C) | Ensure complete dissolution of the crude product. |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of larger, purer crystals. |
| Expected Purity | >98% | Purity can be assessed by techniques such as HPLC, NMR, or melting point analysis. |
| Expected Yield | 70-90% | The yield will depend on the purity of the crude product and careful execution of the protocol. |
Visualizations
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for the Purification of 5-Bromo-2-methyl-1H-benzo[d]imidazole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The synthesis of this and related compounds often results in a crude product containing unreacted starting materials, by-products such as over-brominated species, and other isomers.[2] Therefore, effective purification is a critical step to isolate the desired compound with high purity. Column chromatography using silica gel is a standard and effective method for the purification of benzimidazole derivatives.[2][3]
This document provides a detailed protocol and application notes for the purification of this compound using column chromatography.
Data Presentation: Recommended Starting Conditions for Column Chromatography
The selection of an appropriate mobile phase is crucial for the successful separation of the target compound from impurities. The optimal conditions should be determined by preliminary analysis using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) between 0.2 and 0.4 for this compound.[4] The following table summarizes suggested starting solvent systems based on literature for similar benzimidazole compounds.
| Stationary Phase | Recommended Mobile Phase Systems (v/v) | Typical Rf Target | Notes |
| Silica Gel (60-120 or 230-400 mesh) | Petroleum Ether / Ethyl Acetate | 0.2 - 0.4 | A common starting point for many organic compounds. The polarity can be gradually increased by increasing the proportion of ethyl acetate.[4] |
| Silica Gel (60-120 or 230-400 mesh) | Hexane / Ethyl Acetate | 0.2 - 0.4 | Similar to petroleum ether/ethyl acetate. A gradient of 35% ethyl acetate in hexane has been used for a related compound.[5] |
| Silica Gel (60-120 or 230-400 mesh) | Benzene / Acetone (e.g., 7:3) | 0.2 - 0.4 | This system has been reported for the separation of benzimidazole.[6] Due to the toxicity of benzene, toluene can be considered as a less toxic alternative. |
| Silica Gel (60-120 or 230-400 mesh) | Dichloromethane / Methanol | 0.2 - 0.4 | For more polar impurities, a small percentage of methanol can be added to the dichloromethane to increase the eluent strength. |
Experimental Protocols
This section outlines a general procedure for the purification of this compound by column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (e.g., 230-400 mesh for flash chromatography)
-
Solvents for mobile phase (HPLC grade): Petroleum ether, ethyl acetate, hexane, acetone, dichloromethane, methanol
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
-
UV lamp for TLC visualization
Protocol
-
Preparation of the Slurry:
-
In a beaker, add silica gel and the initial, least polar mobile phase solvent (e.g., petroleum ether or hexane).
-
Stir gently to create a uniform slurry, ensuring no air bubbles are trapped.
-
-
Packing the Column:
-
Secure the chromatography column in a vertical position.
-
Pour the silica gel slurry into the column.
-
Allow the solvent to drain slowly while gently tapping the column to ensure even packing of the stationary phase.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.[4]
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin the elution with the mobile phase, starting with a low polarity and gradually increasing it if a gradient elution is required. The progress of the separation can be monitored by TLC.[3]
-
Collect the eluate in fractions (e.g., 10-20 mL each) in separate test tubes or flasks.
-
-
Analysis of Fractions:
-
Spot each collected fraction on a TLC plate.
-
Develop the TLC plate using the same mobile phase as the column elution.
-
Visualize the spots under a UV lamp.
-
Identify the fractions containing the pure desired product.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound using column chromatography.
Caption: Workflow for Column Chromatography Purification.
References
Application Note: Spectroscopic Characterization of 5-Bromo-2-methyl-1H-benzo[d]imidazole using ¹H and ¹³C NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound of interest in medicinal chemistry and materials science. The benzimidazole core is a key pharmacophore found in numerous pharmaceuticals. Accurate structural elucidation is paramount for its use in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This application note provides a protocol for the characterization of this compound using ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy.
Data Presentation: Predicted NMR Assignments
The chemical structure and numbering scheme for this compound are shown below:
Figure 1: Structure and numbering of this compound.
The predicted ¹H and ¹³C NMR chemical shifts are summarized in the tables below. The predictions are based on data acquired in DMSO-d₆.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~12.4 | Broad Singlet | - | 1H | N-H |
| ~7.75 | Doublet | ~1.8 | 1H | H-4 |
| ~7.45 | Doublet | ~8.5 | 1H | H-7 |
| ~7.25 | Doublet of Doublets | ~8.5, ~1.8 | 1H | H-6 |
| ~2.50 | Singlet | - | 3H | C₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~152.5 | C-2 |
| ~142.0 | C-7a |
| ~137.5 | C-3a |
| ~125.0 | C-6 |
| ~118.0 | C-4 |
| ~116.0 | C-7 |
| ~115.0 | C-5 |
| ~14.5 | C₂-CH₃ |
Interpretation of Predicted Spectra
The predicted ¹H NMR spectrum is expected to show four signals in the aromatic region and one in the aliphatic region. The N-H proton typically appears as a broad singlet at a high chemical shift (~12.4 ppm). The aromatic protons H-4, H-6, and H-7 will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. H-4 is expected to be a doublet due to coupling with H-6. H-7 is predicted to be a doublet from coupling with H-6. H-6 should appear as a doublet of doublets, being coupled to both H-4 and H-7. The methyl protons at the C-2 position are expected to be a sharp singlet around 2.50 ppm.
In the ¹³C NMR spectrum, eight distinct signals are anticipated. The carbon C-5, directly bonded to the bromine atom, is expected to have its chemical shift significantly influenced by the halogen's electronic effects, appearing around 115.0 ppm. The C-2 carbon of the imidazole ring is predicted to be the most downfield carbon signal in the spectrum, apart from the carbons involved in the ring fusion.
Experimental Protocols
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the good solubility of benzimidazole derivatives and its ability to slow down N-H proton exchange, often allowing for the observation of the N-H signal.
-
Concentration: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Internal Standard: DMSO-d₆ serves as a convenient internal reference for ¹H (residual peak at δ ≈ 2.50 ppm) and ¹³C (peak at δ ≈ 39.52 ppm) spectra. Alternatively, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm), but care must be taken due to its volatility.
-
Dissolution: Ensure the sample is fully dissolved. Vortexing or gentle warming may aid dissolution. The solution should be clear and free of particulate matter.
2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Parameters (Example):
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Spectral Width: 12-16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be needed for accurate integration.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Parameters (Example):
-
Pulse Program: Standard single pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: 200-240 ppm (e.g., -10 to 210 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has low natural abundance and sensitivity.
-
Temperature: 298 K (25 °C).
-
3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual DMSO-d₆ peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integration: For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak.
Workflow Visualization
The following diagram illustrates the general workflow for the NMR characterization of the target compound.
Caption: Workflow for NMR characterization of small molecules.
Conclusion
This application note provides a comprehensive protocol and predicted data for the ¹H and ¹³C NMR characterization of this compound. The detailed experimental and data processing steps offer a robust guideline for researchers to acquire high-quality spectra. While the provided spectral data is predictive, it serves as a strong reference for the analysis and confirmation of the compound's structure upon experimental verification. The combination of these NMR techniques is essential for unambiguous structural assignment, which is a critical step in the fields of chemical synthesis and drug development.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 5-Bromo-2-methyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors using 5-Bromo-2-methyl-1H-benzo[d]imidazole as a key building block. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the hinge region of protein kinases.[1] The bromine atom at the 5-position and the methyl group at the 2-position of the benzimidazole core offer strategic points for chemical modification to develop potent and selective kinase inhibitors.
Introduction to this compound in Kinase Inhibitor Design
The this compound moiety serves as a versatile scaffold for the development of novel kinase inhibitors. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents.[1][2] This allows for the systematic exploration of the chemical space around the benzimidazole core to optimize interactions with the target kinase's active site. The methyl group at the 2-position can contribute to favorable hydrophobic interactions and improve metabolic stability.[1]
Derivatives of bromo-substituted benzimidazoles have shown potent inhibitory activity against a range of protein kinases implicated in cancer cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinase C (AURKC), and mTOR.[3][4][5]
Data Summary: Inhibitory Activity of Benzimidazole Derivatives
The following table summarizes the inhibitory activity of various benzimidazole derivatives against several protein kinases. This data can serve as a reference for the expected potency of newly synthesized compounds derived from this compound.
| Compound ID | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) |
| 6c | - | - | MCF-7 | 7.82 |
| 6h | EGFR | 8.52 | HepG2 | 9.15 |
| HER2 | 9.87 | |||
| CDK2 | 10.11 | |||
| AURKC | 7.54 | |||
| 6i | EGFR | 9.14 | HepG2 | 8.43 |
| HER2 | 10.23 | |||
| CDK2 | 9.88 | |||
| mTOR | 8.12 | |||
| 6j | - | - | HCT-116 | 12.45 |
| K164 | CK2, PIM-1 | - | SK-BR-3 | 8.92 |
Note: Data for compounds 6c, 6h, 6i, and 6j are for (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives.[3][5] K164 is 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole.[6]
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl/Heteroaryl-5-bromo-1H-benzo[d]imidazoles via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid.[1]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the corresponding aryl or heteroaryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[1]
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.[1]
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL) to the flask.[1]
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 2-substituted-5-bromo-1H-benzo[d]imidazole derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method to assess the inhibitory activity of synthesized compounds against a specific kinase using a luminescence-based assay that measures ADP formation.[4]
Materials:
-
Synthesized this compound derivatives
-
Recombinant human kinase (e.g., EGFR)
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of each compound dilution. Include a positive control (e.g., a known inhibitor like Gefitinib for EGFR) and a negative control (DMSO vehicle).[1]
-
Add 2 µL of a solution containing the kinase enzyme and the peptide substrate in kinase assay buffer to each well.[1]
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer to each well.[1]
-
Incubate the plate at room temperature for 60 minutes.[1]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[1]
-
Incubate for 40 minutes at room temperature.[1]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a microplate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: In Vitro TR-FRET Kinase Inhibition Assay (for FLT3)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds against FMS-like tyrosine kinase 3 (FLT3).[1]
Materials:
-
Synthesized this compound derivatives
-
FLT3 enzyme
-
Eu-anti-tag antibody
-
Kinase Tracer
-
TR-FRET dilution buffer
-
384-well plate
-
TR-FRET compatible plate reader
Procedure:
-
In a 384-well plate, add 5 µL of each compound dilution. Include a positive control (e.g., a known FLT3 inhibitor like Quizartinib) and a negative control (DMSO vehicle).[1]
-
Prepare a mixture of the FLT3 enzyme and the Eu-anti-tag antibody in TR-FRET dilution buffer.
-
Add 5 µL of this enzyme/antibody mixture to each well.[1]
-
Add 5 µL of the Kinase Tracer solution in TR-FRET dilution buffer to each well.[1]
-
Incubate the plate at room temperature for 60 minutes, protected from light.[1]
-
Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 340 nm) using a compatible plate reader.[1]
-
Calculate the emission ratio (665 nm / 615 nm) for each well. A decrease in the ratio indicates inhibition of the kinase.
-
Determine the IC50 values by plotting the emission ratio against the compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways targeted by the inhibitors and the experimental workflow is crucial for drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-aryl-6-methyl-1H-benzo[d]imidazoles via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aryl-6-methyl-1H-benzo[d]imidazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Compounds bearing this core structure have demonstrated a wide range of biological activities, including but not limited to antiviral, anticancer, and anti-inflammatory properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds, offering a highly efficient route to synthesize libraries of these valuable compounds. This protocol details the synthesis of 2-aryl-6-methyl-1H-benzo[d]imidazoles starting from the readily available 2-bromo-6-methyl-1H-benzo[d]imidazole and various arylboronic acids.
The reaction is amenable to a variety of functional groups and generally proceeds under mild conditions, making it an attractive method for drug discovery and development pipelines. Careful optimization of the catalyst system, base, and solvent is crucial for achieving high yields and purity, particularly when dealing with N-heterocyclic substrates that can potentially coordinate to the palladium catalyst.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide (in this case, 2-bromo-6-methyl-1H-benzo[d]imidazole) to a palladium(0) complex. This is followed by transmetalation of the aryl group from the organoboron reagent (arylboronic acid) to the palladium(II) complex. The final step is reductive elimination, which forms the desired C-C bond, yielding the 2-aryl-6-methyl-1H-benzo[d]imidazole product and regenerating the palladium(0) catalyst for the next cycle.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 2-bromo-6-methyl-1H-benzo[d]imidazole with a selection of arylboronic acids under optimized reaction conditions. While a comprehensive substrate scope under a single set of conditions is not extensively reported in the literature, the data presented is compiled from analogous reactions and provides an indication of expected yields.[1]
| Entry | Arylboronic Acid | Product | Typical Yield (%)* |
| 1 | Phenylboronic acid | 2-phenyl-6-methyl-1H-benzo[d]imidazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-6-methyl-1H-benzo[d]imidazole | 88-98 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-chlorophenyl)-6-methyl-1H-benzo[d]imidazole | 80-90 |
| 4 | 3-Pyridinylboronic acid | 6-methyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole | 75-85 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 6-methyl-2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole | 70-80 |
*Yields are approximate and based on similar reactions reported in the literature for benzimidazole and other N-heterocyclic substrates. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Materials and Reagents
-
2-Bromo-6-methyl-1H-benzo[d]imidazole
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable ligand
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas (high purity)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer, etc.)
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-bromo-6-methyl-1H-benzo[d]imidazole with an arylboronic acid.[1] Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve the highest yields.
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-6-methyl-1H-benzo[d]imidazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the Schlenk flask.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with a high-purity inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
Reaction Execution:
-
Immerse the reaction flask in a preheated oil bath and stir the mixture at the desired temperature (typically between 80-120 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-methyl-1H-benzo[d]imidazole.
Characterization:
The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A general experimental workflow for the synthesis of 2-aryl-6-methyl-1H-benzo[d]imidazoles.
References
Application Notes and Protocols for Anticancer Screening of 5-Bromo-2-methyl-1H-benzo[d]imidazole Derivatives
Introduction
The benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to natural purines allows it to interact with a wide range of biological macromolecules, making it a valuable starting point for drug discovery.[2] Benzimidazole derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer properties.[3][4] The introduction of a bromine atom at the 5-position and a methyl group at the 2-position of the benzimidazole core can significantly influence the molecule's electronic properties, lipophilicity, and binding interactions with therapeutic targets.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preliminary in vitro screening of novel 5-Bromo-2-methyl-1H-benzo[d]imidazole derivatives for their potential as anticancer agents. The protocols detailed herein cover cytotoxicity assessment, apoptosis induction, cell cycle analysis, and investigation of the underlying mechanism of action.
Data Presentation: In Vitro Anticancer Activity
The preliminary assessment of novel compounds involves determining their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are key metrics for quantifying potency. The following tables summarize representative data for various substituted benzimidazole derivatives, illustrating how results from a screening campaign should be structured.
Table 1: Cytotoxicity (IC50/GI50 in µM) of Representative Benzimidazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Derivative Class | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| BZ-01 | 2-(4-methoxyphenyl)-6-methyl | A549 | Lung | 0.15 ± 0.01 | [6] |
| BZ-02 | 2-(4-methoxyphenyl)-6-methyl | SW480 | Colon | 3.68 ± 0.59 | [6] |
| BZ-03 | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide (6c) | HCT-116 | Colon | 7.82 | [7] |
| BZ-04 | (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-fluorobenzylidene)benzohydrazide (6i) | HepG2 | Liver | 8.01 | [7] |
| BZ-05 | Fluoro aryl benzimidazole (1) | MCF-7 | Breast | 2.8 | [8] |
| BZ-06 | Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate (6) | HCT-116 | Colon | 16.82 | [8] |
Note: The data presented is for structurally related benzimidazole derivatives to serve as an example. Actual values must be determined experimentally for novel this compound derivatives.
Experimental Workflow
A systematic approach is crucial for the efficient screening and characterization of novel anticancer compounds. The workflow begins with broad cytotoxicity screening, followed by more detailed mechanistic assays for the most potent candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity Evaluation of Novel Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3] The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents, and benzimidazoles represent a promising scaffold for such endeavors.[4][5]
These application notes provide a comprehensive guide to the evaluation of the antimicrobial activity of novel benzimidazole compounds. Detailed protocols for key in vitro assays are presented, along with templates for data presentation to facilitate comparative analysis. Furthermore, this document includes visualizations of experimental workflows and a proposed mechanism of action to aid in the understanding and implementation of these evaluation techniques.
Data Presentation
Clear and structured presentation of quantitative data is crucial for the comparative analysis of the antimicrobial efficacy of novel benzimidazole derivatives. The following tables provide a template for summarizing key antimicrobial parameters.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Benzimidazole Compounds
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) | |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| BZ-001 | 8 | 32 | 16 |
| BZ-002 | 4 | 64 | 8 |
| BZ-003 | 16 | >128 | 32 |
| Ciprofloxacin | 1 | 0.25 | NA |
| Fluconazole | NA | NA | 4 |
NA: Not Applicable
Table 2: Minimum Bactericidal Concentration (MBC) of Novel Benzimidazole Compounds
| Compound ID | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) |
| MBC (µg/mL) | MBC (µg/mL) | |
| BZ-001 | 16 | 64 |
| BZ-002 | 8 | 128 |
| BZ-003 | 32 | >128 |
| Ciprofloxacin | 2 | 0.5 |
Table 3: Zone of Inhibition Diameters for Novel Benzimidazole Compounds
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | |
| Zone of Inhibition (mm) | Zone of Inhibition (mm) | |
| BZ-001 | 18 | 12 |
| BZ-002 | 22 | 10 |
| BZ-003 | 15 | 8 |
| Ciprofloxacin (10 µg disk) | 25 | 30 |
Experimental Protocols
Detailed methodologies for the evaluation of antimicrobial activity are provided below. These protocols are based on established standards to ensure reproducibility and accuracy.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.[6][7]
Materials:
-
Novel benzimidazole compounds
-
Test microorganisms (bacterial and fungal strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with inoculum)
-
Sterility control (broth only)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the benzimidazole compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations. The final DMSO concentration should not exceed 1% to avoid toxicity to the microorganisms.[6]
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include positive, negative, and sterility controls on each plate.[8]
-
-
Incubation:
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as observed visually or by measuring optical density.[8]
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed following the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9][10]
Materials:
-
Results from the MIC test
-
Drug-free agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing:
-
From the wells of the MIC plate showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and subculture it onto drug-free agar plates.[10]
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the MIC test.[10]
-
-
Determination of MBC:
Protocol 3: Agar Well/Disk Diffusion Method for Zone of Inhibition
This method qualitatively assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk or well containing the test compound.[12][13][14]
Materials:
-
Novel benzimidazole compound solution
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Test microorganisms
-
Sterile swabs
-
Sterile paper disks or a sterile cork borer
-
Positive control antibiotic disk
-
Incubator
Procedure:
-
Preparation of Microbial Lawn:
-
Create a microbial lawn by evenly streaking a sterile swab dipped in a standardized inoculum across the entire surface of the agar plate.[8]
-
-
Application of Compound:
-
For Disk Diffusion: Impregnate sterile paper disks with a known concentration of the benzimidazole compound solution and place them on the agar surface.[13]
-
For Well Diffusion: Use a sterile cork borer to create uniform wells in the agar and add a fixed volume of the compound solution into the wells.[8]
-
-
Incubation:
-
Incubate the plates under appropriate conditions.
-
-
Measurement of Zone of Inhibition:
Protocol 4: Time-Kill Kinetics Assay
This assay evaluates the rate and extent of bacterial killing over time when exposed to an antimicrobial agent.[15][16]
Materials:
-
Novel benzimidazole compound
-
Test bacterium
-
Appropriate broth medium
-
Sterile tubes or flasks
-
Shaking incubator
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Procedure:
-
Preparation of Cultures:
-
Prepare a standardized bacterial inoculum as described for the MIC assay.
-
Set up a series of tubes or flasks containing broth with the benzimidazole compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without the compound.[16]
-
-
Inoculation and Incubation:
-
Inoculate each tube with the bacterial suspension to achieve a starting density of approximately 1-2 x 10^6 CFU/mL.
-
Incubate all tubes in a shaking incubator at the optimal temperature for the bacterium.
-
-
Sampling and Plating:
-
Colony Counting and Data Analysis:
-
Incubate the plates until colonies are visible and then count the number of colony-forming units (CFU).
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18]
-
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and a proposed mechanism of action for antimicrobial benzimidazole compounds.
Caption: Workflow for MIC and MBC Determination.
Caption: Workflow of the Time-Kill Kinetics Assay.
Caption: Proposed Mechanism of Action: Inhibition of DNA Gyrase.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. tandfonline.com [tandfonline.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. microchemlab.com [microchemlab.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. actascientific.com [actascientific.com]
- 18. emerypharma.com [emerypharma.com]
Development of Anti-inflammatory Agents from 5-Bromo-2-methyl-1H-benzo[d]imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies, biological evaluation, and potential mechanisms of action for developing novel anti-inflammatory agents derived from the 5-Bromo-2-methyl-1H-benzo[d]imidazole scaffold. While direct experimental data for derivatives of this specific parent compound is limited in the current literature, this document leverages data from closely related benzimidazole analogs to provide robust protocols and guidance for research and development.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The benzimidazole core is a key pharmacophore in several clinically used drugs. The this compound scaffold offers a versatile starting point for the synthesis of novel derivatives. The presence of the bromo group at the 5-position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize anti-inflammatory potency and selectivity.
Data Presentation: Anti-inflammatory Activity of Benzimidazole Derivatives
The following tables summarize the anti-inflammatory activity of various benzimidazole derivatives, providing a reference for the potential efficacy of compounds derived from this compound.
Table 1: In Vitro Anti-inflammatory Activity of 2-Substituted Benzimidazole Derivatives
| Compound ID | Substitution at 2-position | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| B2 | 4-aminobenzoic acid | Luminol-enhanced chemiluminescence | < 20 | Ibuprofen | 20.4 ± 1.5 |
| B4 | Pyridin-2-amine | Luminol-enhanced chemiluminescence | < 20 | Ibuprofen | 20.4 ± 1.5 |
| B7 | 4-acetamidophenoxy | Luminol-enhanced chemiluminescence | < 20 | Ibuprofen | 20.4 ± 1.5 |
| B8 | Pyrrolidin-1-yl | Luminol-enhanced chemiluminescence | < 20 | Ibuprofen | 20.4 ± 1.5 |
Data adapted from a study on 2-substituted benzimidazole derivatives, demonstrating their potential as anti-inflammatory agents.[1]
Table 2: In Vivo Anti-inflammatory Activity of Benzimidazole Derivatives in Carrageenan-Induced Paw Edema in Mice
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reference Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| B2 | 10 | Comparable to Diclofenac | Diclofenac Sodium | 10 | - |
| B4 | 10 | Comparable to Diclofenac | Diclofenac Sodium | 10 | - |
| B8 | 10 | Comparable to Diclofenac | Diclofenac Sodium | 10 | - |
In vivo data for selected 2-substituted benzimidazole derivatives showing significant anti-inflammatory effects.[1]
Experimental Protocols
Synthesis of this compound (Parent Compound)
This protocol is based on the general synthesis of benzimidazoles from o-phenylenediamines.[2]
Materials:
-
4-Bromo-o-phenylenediamine
-
N-methoxy-N-methylacetamide
-
Methanol
-
Water
-
Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
Dissolve 4-bromo-o-phenylenediamine in a 1:1 mixture of methanol and water.
-
Add N-methoxy-N-methylacetamide to the solution.
-
Heat the reaction mixture at 50°C for 2 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove methanol.
-
To the remaining aqueous phase, add sodium hydroxide solution.
-
Extract the product twice with ethyl acetate.
-
Combine the organic layers and wash with purified water and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol and water to obtain pure this compound.
General Protocol for N-substitution at the 1-position
This protocol describes a general method for the alkylation or arylation at the N-1 position of the benzimidazole ring.
Materials:
-
This compound
-
Alkyl or Aryl halide (e.g., benzyl chloride, ethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate.
-
Add the corresponding alkyl or aryl halide dropwise to the mixture.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
In Vitro Anti-inflammatory Assay: COX-2 and 5-LOX Inhibition
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.
Materials:
-
Synthesized this compound derivatives
-
COX-2 enzyme (human recombinant)
-
5-LOX enzyme (human recombinant)
-
Arachidonic acid (substrate)
-
Celecoxib (COX-2 inhibitor standard)
-
Zileuton (5-LOX inhibitor standard)
-
Assay buffer
-
Detection reagents (specific to the assay kit)
Procedure:
-
Prepare solutions of the test compounds and standard inhibitors at various concentrations.
-
In a 96-well plate, add the enzyme (COX-2 or 5-LOX) and the assay buffer.
-
Add the test compounds or standard inhibitor to the respective wells and incubate for a specified time.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
After a defined incubation period, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents
This protocol describes a standard in vivo model to assess the acute anti-inflammatory activity of the synthesized compounds.[1]
Materials:
-
Wistar rats or Swiss albino mice
-
Synthesized this compound derivatives
-
Carrageenan solution (1% in saline)
-
Diclofenac sodium (standard drug)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: vehicle control, standard drug, and test compound groups.
-
Administer the test compounds or standard drug orally or intraperitoneally at a specific dose.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.
Mandatory Visualization
Proposed Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Caption: Proposed inhibition of the p38 MAPK signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the development and evaluation of anti-inflammatory agents from the this compound scaffold.
Caption: General workflow for drug development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 5-Bromo-2-methyl-1H-benzo[d]imidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic method for this compound and what are the expected yields?
A1: The most widely used and direct method is the Phillips-Ladenburg benzimidazole synthesis .[1][2] This reaction involves the condensation of 4-bromo-1,2-diaminobenzene with acetic acid, typically under acidic conditions and with heating.[3] Acetic acid can serve as both a reactant and the solvent. Yields can vary widely depending on the specific conditions, but good yields are generally expected with aliphatic acids like acetic acid.[3] Optimized protocols can achieve yields ranging from moderate to over 90%.
Q2: My crude product is a dark, tarry substance instead of a solid. What went wrong?
A2: Formation of a dark, intractable tar is a common issue and usually points to decomposition or side reactions. The primary causes include:
-
Oxidation of the Diamine: Ortho-phenylenediamines are highly susceptible to air oxidation, which produces colored, polymeric impurities. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is recommended.
-
Excessive Heat: While heat is required for the cyclization, overheating the reaction mixture can lead to the degradation of the starting material or the product.
-
Incorrect Reaction Conditions: Using overly harsh acidic conditions or running the reaction for an extended period can promote the formation of side products and polymers.[2]
Q3: My post-reaction TLC shows multiple spots. What are the likely impurities or side products?
A3: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates an incomplete reaction or the formation of side products. Common impurities include:
-
Unreacted 4-bromo-1,2-diaminobenzene: The starting material will be present if the reaction has not gone to completion.
-
N,N'-diacetyl-4-bromo-1,2-diaminobenzene: Acetylation of both amino groups without subsequent cyclization can occur.
-
Oxidized Species: As mentioned, colored impurities can arise from the oxidation of the diamine starting material.
-
Isomeric Products: Depending on the purity of the starting diamine, minor amounts of other brominated benzimidazole isomers could be present.
Troubleshooting Guides
Systematic Troubleshooting of Low Yields
When faced with a low yield, a logical, step-by-step investigation is the most effective way to identify and resolve the issue. The workflow below outlines a systematic approach to diagnosing the problem.
Caption: A logical workflow for troubleshooting low product yield.
Experimental Protocols & Data
Standard Experimental Protocol: Phillips Condensation
This protocol is a generalized procedure based on the Phillips-Ladenburg reaction for synthesizing benzimidazoles.[2][3]
Materials:
-
4-bromo-1,2-diaminobenzene
-
Glacial Acetic Acid (can serve as both solvent and reactant)
-
Alternatively: 4 M Hydrochloric Acid (as solvent/catalyst)[3]
-
A base for neutralization (e.g., saturated sodium bicarbonate solution or ammonium hydroxide)
-
Ethanol/Water for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-1,2-diaminobenzene (1.0 equivalent) with an excess of glacial acetic acid OR dissolve it in 4 M HCl.[3]
-
If using HCl, add acetic acid (approx. 1.1 - 1.5 equivalents).
-
Heat the reaction mixture to reflux (typically around 100-120 °C) for 2-4 hours.
-
Monitor the reaction's progress by TLC until the starting diamine spot is consumed.
-
After completion, cool the mixture to room temperature and pour it slowly into a beaker of ice water.
-
Carefully neutralize the acidic solution by the dropwise addition of a base until the pH is ~7-8. The product should precipitate as a solid.
-
Collect the crude solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any residual salts.
-
Dry the crude product thoroughly.
-
Purify the crude solid by recrystallization, typically from an ethanol/water mixture, to obtain the final product.
Troubleshooting Table: Reaction Parameters
This table provides a quick reference for common issues related to reaction conditions and how to address them.
| Parameter | Potential Issue | Recommended Solution |
| Purity of Starting Material | 4-bromo-1,2-diaminobenzene is prone to oxidation (turns dark). | Use freshly recrystallized or high-purity starting material. Store it under an inert atmosphere and away from light. |
| Reaction Temperature | Too low: Incomplete or slow reaction. Too high: Increased side product formation and decomposition (tarring). | Maintain a steady reflux temperature. For acetic acid, this is around 118 °C. Do not overheat. |
| Reaction Time | Insufficient: Incomplete conversion of starting material. Excessive: May lead to product degradation. | Monitor the reaction by TLC. The optimal time is when the starting material spot has disappeared, and the product spot is at its maximum intensity. |
| Atmosphere | Presence of oxygen from the air can oxidize the diamine. | Degas the solvent and purge the reaction flask with an inert gas like Nitrogen or Argon before heating. Maintain a positive pressure of inert gas throughout the reaction. |
| Acid Concentration | The acidity of the medium is crucial for catalyzing the cyclization. | Using glacial acetic acid or a mineral acid like 4M HCl is standard.[3] Ensure the acid has not absorbed significant amounts of water. |
Troubleshooting Table: Work-up and Purification
Loss of product during isolation and purification is a frequent cause of low yields.
| Step | Potential Issue | Recommended Solution |
| Neutralization & Precipitation | Product remains partially dissolved in the acidic aqueous solution. | Cool the solution thoroughly in an ice bath before and during neutralization to minimize the product's solubility. Add the base slowly to avoid localized heating. |
| Filtration | Fine particles of the product pass through the filter paper. | Use a finer porosity filter paper or a double layer of paper. Ensure complete precipitation before filtering. |
| Washing | Product is washed away if it has slight solubility in the wash solvent. | Wash the filtered solid exclusively with cold water. Minimize the volume of water used for washing. |
| Recrystallization | Incorrect solvent choice leads to poor recovery. | Ethanol/water is a common and effective solvent system. If recovery is low, adjust the solvent ratio or try other solvent systems (e.g., ethyl acetate/hexanes). Ensure the solution is fully saturated before cooling. |
Process Visualization
The synthesis of this compound follows a clear reaction pathway, which is essential to understand for effective troubleshooting.
Caption: Key steps in the Phillips condensation pathway.
References
Technical Support Center: Optimization of Reaction Conditions for Benzimidazole Synthesis
Welcome to the technical support center for the optimization of reaction conditions for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivatives (Phillips-Ladenburg reaction) or with an aldehyde (Weidenhagen reaction).[1][2][3][4] Modern approaches frequently utilize a variety of catalysts to enhance yields and moderate reaction conditions, with an increasing emphasis on green chemistry principles to minimize environmental impact.[1][5]
Q2: My reaction yield is consistently low. What are the primary parameters I should investigate?
A2: Low yields are a frequent challenge in benzimidazole synthesis. The initial parameters to optimize are typically the choice of catalyst and solvent.[1] The reaction temperature and duration are also critical factors that significantly influence the outcome.[1][6][7] For example, screening different solvents is crucial, as polar solvents like methanol and ethanol have been demonstrated to produce high yields in certain catalytic systems.[1][8] In the absence of a catalyst, conversion rates can be low, and reaction times may be considerably longer.[9]
Q3: How do I select the appropriate catalyst for my synthesis?
A3: Catalyst selection is contingent on the specific substrates and desired reaction conditions (e.g., temperature, solvent).[1] A broad range of catalysts are available, from simple acidic catalysts such as p-toluenesulfonic acid (p-TsOH) and ammonium chloride to more complex systems.[1][2][5] These include metal-based catalysts like cobalt complexes, gold nanoparticles, and Lewis acids such as Erbium(III) triflate (Er(OTf)₃).[1][10][11][12] For environmentally friendly approaches, heterogeneous catalysts like engineered MgO@DFNS are advantageous due to their ease of recovery and reuse.[1][9]
Q4: I am observing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity?
A4: Achieving selectivity is a known challenge, particularly when aldehydes are used as reactants.[12] The formation of a 1,2-disubstituted benzimidazole is a common side product.[13] To favor the formation of the desired 2-substituted benzimidazole, it is recommended to use a 1:1 stoichiometry or a slight excess of o-phenylenediamine relative to the aldehyde.[13] The choice of solvent can also influence selectivity; for instance, non-polar solvents may favor the 2-substituted product.[13] Furthermore, certain catalysts can promote the selective synthesis of either the mono- or di-substituted product depending on the reaction conditions.[12]
Q5: How can I prevent or remove colored impurities in my final product?
A5: The formation of colored impurities can often be attributed to the oxidation of the o-phenylenediamine starting material.[13] To mitigate this, running the reaction under an inert atmosphere, such as nitrogen or argon, can be beneficial.[13] If colored impurities are present in the crude product, they can often be removed by treating a solution of the product with activated carbon, followed by filtration and crystallization.[13] Additionally, using o-phenylenediamine dihydrochloride as the starting material has been reported to reduce the formation of colored impurities.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive or insufficient catalyst.[13] 2. Suboptimal solvent choice.[13] 3. Inappropriate reaction temperature or time.[13] 4. Poor quality of starting materials.[13] | 1. Increase catalyst loading or screen different catalysts (see data tables below).[1] 2. Perform a solvent screen with solvents of varying polarity (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[1][14] 3. Optimize the reaction temperature and monitor the reaction over time using TLC to determine the optimal duration.[15] 4. Ensure the purity of o-phenylenediamine and the aldehyde/carboxylic acid; purify starting materials if necessary.[13] |
| Formation of Multiple Products/Side Products | 1. Formation of 1,2-disubstituted benzimidazoles.[13] 2. The intermediate Schiff base may be stable and not fully cyclize.[13] 3. Oxidation of o-phenylenediamine.[13] 4. N-alkylation of the benzimidazole ring if alkylating agents are present.[13] | 1. Adjust the stoichiometry to a 1:1 ratio of o-phenylenediamine to aldehyde or use a slight excess of the diamine.[13] 2. The choice of solvent can influence selectivity; non-polar solvents like toluene may favor the 2-substituted product.[13] 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[13] 4. Select a catalyst known to promote the desired product.[12][13] |
| Difficulty in Product Purification | 1. The product is difficult to separate from a homogeneous catalyst. 2. The product and impurities have similar polarities.[13] 3. The presence of highly colored impurities.[13] 4. The product is an oil or does not crystallize easily.[13] | 1. Utilize a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS) for easy removal by filtration.[1][9][10] 2. Employ acid-base extraction to separate the basic benzimidazole from non-basic impurities.[13] 3. Treat a solution of the crude product with activated carbon to remove colored impurities before crystallization.[13] 4. If recrystallization fails, consider purification by column chromatography with different solvent systems. |
Data Presentation
Table 1: Effect of Solvent on the Yield of 2-Phenylbenzimidazole
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Cobalt (II) acetylacetone | Methanol | Room Temp. | 4 | 97 | |
| Cobalt (II) acetylacetone | Ethanol | Room Temp. | 4 | 94 | |
| Cobalt (II) acetylacetone | Ethyl acetate | Room Temp. | 4 | 82 | |
| Cobalt (II) acetylacetone | Tetrahydrofuran | Room Temp. | 4 | 85 | |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 °C | 2 | 96 | [10] |
| Au/TiO₂ | Methanol | 25 °C | 18 | >99 | [10] |
| Au/TiO₂ | Ethanol | 25 °C | 48 | 70 | [10] |
| 10 wt% MgO@DFNS | Ethanol | Room Temp. | 4 | 95 | [9] |
| 10 wt% MgO@DFNS | Acetonitrile | Room Temp. | 4 | 82 | [9] |
| 10 wt% MgO@DFNS | Water | Room Temp. | 4 | 65 | [9] |
Table 2: Effect of Catalyst on the Yield of 2-Substituted Benzimidazoles
| Catalyst (mol%) | Solvent | Temperature | Time | Yield (%) | Reference |
| None | Ethanol | Room Temp. | 4 | 32 | [9] |
| LaCl₃ (10 mol%) | Acetonitrile | Room Temp. | - | Good yields | [16] |
| ZnFe₂O₄ | Ethanol | 70 °C | 0.5 | Excellent yields | [15] |
| Er(OTf)₃ (10 mol%) | Water | 80 °C | 0.25 | 91* | [12] |
| NH₄Cl (4 mmol) | CHCl₃ | Room Temp. | 4 | - | [1] |
| Au/TiO₂ (1 wt. %) | CHCl₃:MeOH (3:1) | 25 °C | 2 | 96 | [10] |
| 10 wt% MgO@DFNS | Ethanol | Room Temp. | 4 | 95 | [9] |
*Yield for 1,2-disubstituted product.
Table 3: Effect of Temperature on Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Water | 250 | ~2.5 | ~50 | [7] |
| None | Water | 300 | ~2.5 | ~75 | [7] |
| None | Water | 350 | ~2.5 | ~85 | [7] |
| None | Water | 400 | ~2.5 | ~90 | [7] |
| Er(OTf)₃ | Water | 60 | 2 | 59.6 | [17] |
| Er(OTf)₃ | Water | 100 | 2 | 89.7 | [17] |
| ZnFe₂O₄ | Ethanol | 70 | 0.5 | - | [15] |
Experimental Protocols
Protocol 1: One-Pot Synthesis using Lanthanum Chloride Catalyst[17]
Materials: o-phenylenediamine, Aldehyde, Lanthanum chloride (LaCl₃), Acetonitrile, Ethyl acetate, Water, Brine, Anhydrous Na₂SO₄.
Procedure:
-
A mixture of o-phenylenediamine (1.0 mmol) and an aldehyde (1.2 mmol) in the presence of lanthanum chloride (10 mol%) is stirred in acetonitrile (5 ml) at room temperature.[16]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[16]
-
After completion of the reaction, the solvent is removed under reduced pressure.[16]
-
The residue is dissolved in ethyl acetate and washed with water and brine.[16]
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.[16]
-
The crude product is purified by column chromatography.[16]
Protocol 2: Phillips Condensation using Hydrochloric Acid[19][20]
Materials: Benzene-1,2-diamine, Acetic acid, 4N Hydrochloric acid.
Procedure:
-
Benzene-1,2-diamine is condensed with acetic acid in the presence of 4N HCl.[18]
-
The reaction is typically carried out by heating the components. For aromatic acids, the reaction may require heating under pressure at 180-190°C.[19]
-
After the reaction is complete, the mixture is cooled.
-
The excess acid is neutralized, which causes the precipitation of the benzimidazole product.[19]
-
The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization.
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting workflow for low-yield benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of benzimidazoles in high-temperature water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. cjm.ichem.md [cjm.ichem.md]
- 16. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. adichemistry.com [adichemistry.com]
- 19. apps.dtic.mil [apps.dtic.mil]
"common side products in the synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Route A: Cyclization of a Brominated Precursor. This method involves the reaction of 4-bromo-1,2-phenylenediamine with acetic acid or a derivative (e.g., N-methoxy-N-methylacetamide).[1]
-
Route B: Bromination of a Benzimidazole Core. This approach starts with the synthesis of 2-methyl-1H-benzo[d]imidazole, followed by an electrophilic bromination step.[2]
Q2: What are the most common side products I should be aware of?
The common side products depend on the synthetic route chosen:
-
For Route A (Cyclization): The most significant side product is the unwanted regioisomer, 6-Bromo-2-methyl-1H-benzo[d]imidazole . The formation of this isomer is a common challenge due to the two possible modes of cyclization of the asymmetric 4-bromo-1,2-phenylenediamine.
-
For Route B (Bromination): The primary side products are over-brominated species , such as 5,7-dibromo-2-methyl-1H-benzo[d]imidazole and other polybrominated derivatives. Additionally, N-brominated compounds can form under certain conditions, particularly when using N-bromosuccinimide (NBS) in non-polar solvents.[3] Unreacted 2-methyl-1H-benzo[d]imidazole may also be present.
Q3: How can I minimize the formation of the 6-Bromo isomer in Route A?
While completely avoiding the formation of the 6-bromo isomer is challenging, its proportion can be influenced by reaction conditions. The choice of cyclization reagent and reaction temperature can affect the regioselectivity. It is crucial to carefully monitor the reaction and purify the product to separate the isomers.
Q4: How can I prevent over-bromination in Route B?
To minimize the formation of polybrominated side products, the following strategies are recommended:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent (e.g., bromine or NBS), using only a slight excess (typically 1.0-1.1 equivalents).[2]
-
Temperature Control: Perform the bromination at a low temperature (e.g., 0-5 °C) to increase the selectivity of the reaction.[2]
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.
Q5: How can I purify the crude this compound?
The primary methods for purification are recrystallization and column chromatography.[2]
-
Recrystallization: A suitable solvent system (e.g., ethanol/water) can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from both less polar (e.g., unreacted starting material) and more polar (e.g., polybrominated) impurities. It is also the most effective method for separating the 5-bromo and 6-bromo regioisomers.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting materials are still present, consider increasing the reaction time or temperature. |
| Product Loss During Work-up | - Ensure the pH is carefully adjusted during extraction to minimize product solubility in the aqueous phase. - Use an appropriate organic solvent for extraction in which the product has high solubility. |
| Suboptimal Reaction Conditions | - For Route A, ensure the cyclization conditions are optimized. - For Route B, verify the quality and reactivity of the brominating agent. |
| Decomposition of Product | - Avoid excessively high temperatures or prolonged reaction times, especially in the presence of strong acids or bases.[2] |
Problem 2: Presence of Multiple Spots on TLC Indicating an Impure Product
| Observation on TLC | Possible Cause(s) | Suggested Solution(s) |
| Spot with higher Rf than the product | Unreacted 2-methyl-1H-benzo[d]imidazole (in Route B). | - Optimize reaction time and temperature to ensure complete conversion. - Purify via column chromatography. |
| Spot with a very similar Rf to the product | 6-Bromo-2-methyl-1H-benzo[d]imidazole (in Route A). | - Optimize cyclization conditions to favor the 5-bromo isomer. - Separate the isomers using column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane). Preparative HPLC may be necessary for complete separation.[4] |
| Spot(s) with lower Rf than the product | Polybrominated side products (e.g., 5,7-dibromo-2-methyl-1H-benzo[d]imidazole). | - Reduce the amount of brominating agent. - Perform the reaction at a lower temperature. - Purify via column chromatography. |
| Streaking or multiple unresolved spots | - Complex mixture of side products. - Decomposition of the product on the TLC plate. | - Re-evaluate the reaction conditions to minimize side reactions. - Use a different TLC solvent system to achieve better separation. - Consider purification by recrystallization before attempting column chromatography. |
Experimental Protocols
Synthesis of this compound (Route A)
This protocol is adapted from the synthesis of similar benzimidazole derivatives.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in a 1:1 mixture of methanol and water.
-
Reagent Addition: Add N-methoxy-N-methylacetamide (1.1 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture at 50 °C for 2 hours, monitoring the progress by TLC.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove methanol. Add aqueous sodium hydroxide solution to the remaining aqueous phase and extract twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with purified water and saturated brine, and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure. Recrystallize the residue from ethanol and water to obtain the product.
Synthesis of this compound (Route B)
This protocol is a general method for the bromination of benzimidazoles.[2]
-
Reaction Setup: Suspend 2-methyl-1H-benzo[d]imidazole (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cooling: Cool the mixture in an ice bath to 0-5 °C.
-
Bromination: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel.
Data Presentation
Table 1: Spectroscopic Data for this compound and Key Side Products
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | Mass Spec (m/z) |
| This compound | ~12.5 (s, 1H, NH), ~7.6 (s, 1H, H4), ~7.4 (d, 1H, H7), ~7.2 (d, 1H, H6), ~2.5 (s, 3H, CH3) | ~152, ~142, ~135, ~124, ~116, ~115, ~113, ~14 | M+: 210/212 |
| 6-Bromo-2-methyl-1H-benzo[d]imidazole | ~12.4 (s, 1H, NH), ~7.5 (d, 1H, H4), ~7.5 (s, 1H, H7), ~7.1 (d, 1H, H5), ~2.5 (s, 3H, CH3) | ~151, ~140, ~137, ~125, ~120, ~117, ~114, ~14 | M+: 210/212 |
| 5,7-Dibromo-2-methyl-1H-benzo[d]imidazole | ~12.8 (s, 1H, NH), ~7.7 (s, 1H, H4), ~7.5 (s, 1H, H6), ~2.5 (s, 3H, CH3) | Not readily available | M+: 288/290/292 |
Note: The exact chemical shifts may vary depending on the solvent and concentration. This data is compiled from typical values for similar structures and should be used for reference.[5]
Visualization of Synthetic Workflows
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for impure product based on TLC analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
"how to avoid over-bromination in benzimidazole synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding over-bromination during benzimidazole synthesis.
Troubleshooting Guide: Over-Bromination in Benzimidazole Synthesis
| Issue | Potential Cause | Recommended Solution |
| Formation of Di- or Poly-brominated Products | Excess Brominating Agent: Using a molar excess of the brominating agent (e.g., Br₂, NBS) is a common cause of over-bromination. | Stoichiometric Control: Carefully control the stoichiometry. Use a 1:1 or a slight excess (e.g., 1.1 equivalents) of the brominating agent to the benzimidazole substrate. Monitor the reaction closely using TLC or LC-MS to track the consumption of the starting material and the formation of the desired product. |
| High Reaction Temperature: Elevated temperatures can increase the reaction rate and lead to a loss of selectivity, favoring multiple brominations. | Temperature Optimization: Conduct the reaction at a lower temperature. Start at 0 °C or room temperature and gradually increase if the reaction is too slow. Low-temperature reactions often provide higher selectivity for mono-bromination.[1] | |
| Inappropriate Solvent: The polarity of the solvent can influence the reactivity of the brominating agent and the substrate. | Solvent Screening: Experiment with different solvents. Acetic acid is commonly used, but other solvents like chloroform, acetonitrile, or even water can offer better selectivity depending on the specific substrate and brominating agent.[2][3][4] | |
| Highly Activating Substituents: Electron-donating groups on the benzimidazole ring can activate it towards electrophilic substitution, making it more susceptible to over-bromination. | Use a Milder Brominating Agent: Switch from a highly reactive brominating agent like bromine (Br₂) to a milder one such as N-Bromosuccinimide (NBS).[1] | |
| Poor Regioselectivity (Bromination at undesired positions) | Unprotected Imidazole Nitrogen: The nitrogen atoms in the imidazole ring can be protonated or complexed, which can direct the bromination to different positions. | N-Protection: Protect the imidazole nitrogen with a suitable protecting group, such as an acetyl or a 2,2,2-trichloroethoxycarbonyl (Troc) group, before bromination. This directs the bromination to the benzene ring. The protecting group can be removed later in the synthetic sequence. |
| Difficulty in Separating Mono- and Poly-brominated Products | Similar Polarity: The desired mono-brominated product and the over-brominated byproducts may have very similar polarities, making separation by column chromatography challenging. | Optimize Chromatographic Conditions: Use a high-resolution silica gel and carefully select the eluent system. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. Recrystallization can also be an effective purification method if a suitable solvent system is found. |
Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve mono-bromination of the benzimidazole core?
A1: Achieving selective mono-bromination requires careful control of the reaction conditions. The key strategies include:
-
Stoichiometry: Use a 1:1 molar ratio of your benzimidazole substrate to the brominating agent.
-
Mild Brominating Agent: Employ a less reactive brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine.
-
Low Temperature: Perform the reaction at reduced temperatures (e.g., 0 °C to room temperature) to enhance selectivity.
-
N-Protection: Protect the imidazole nitrogen to direct bromination to the benzene portion of the molecule.
Q2: What is the best brominating agent to avoid over-bromination?
A2: N-Bromosuccinimide (NBS) is generally preferred for selective bromination of aromatic compounds, including benzimidazoles, as it is a milder and more selective source of electrophilic bromine compared to liquid bromine (Br₂).[1]
Q3: Can the solvent choice really impact the selectivity of the bromination?
A3: Yes, the solvent can significantly influence the outcome. For instance, conducting the bromination of 2,3-dihydro-1H-imidazo[1,2-a]benzimidazole in acetic acid leads to bromination at the 6-position.[3] Theoretical studies also suggest that solvent polarity can affect the electronic properties of benzimidazole derivatives, which in turn can influence the site of halogenation.[4]
Q4: I have an electron-rich benzimidazole derivative. How can I prevent polybromination?
A4: Electron-rich systems are more susceptible to over-bromination. In addition to the strategies mentioned in A1, consider using a protecting group on the imidazole nitrogen. This can help to moderate the reactivity of the system and improve the selectivity for mono-bromination.
Q5: My reaction produced a mixture of mono- and di-brominated products. What is the best way to purify the desired mono-brominated compound?
A5: The most common method for separating such mixtures is column chromatography on silica gel. You will likely need to experiment with different solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) to achieve good separation. In some cases, recrystallization from a suitable solvent can also be an effective purification technique.
Experimental Protocols
Protocol 1: Selective Mono-bromination of N-Acetyl-2-substituted Benzimidazole
This protocol describes the N-protection of a 2-substituted benzimidazole followed by selective mono-bromination.
Step 1: N-Acetylation of 2-Substituted Benzimidazole
-
Dissolve the 2-substituted benzimidazole (1.0 eq.) in a suitable solvent like ethanol.
-
Add acetic anhydride (1.2 eq.) to the solution.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the N-acetylated product.
-
Filter the solid, wash with water, and dry to obtain the N-acetyl-2-substituted benzimidazole.[5]
Step 2: Bromination of N-Acetyl-2-substituted Benzimidazole
-
Dissolve the N-acetyl-2-substituted benzimidazole (1.0 eq.) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a solution of sodium thiosulfate to quench the excess bromine.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure mono-brominated product.
Protocol 2: Selective N-Protection of a Hydroxyalkylbenzimidazole with Troc-Cl
This protocol details the selective protection of the benzimidazole nitrogen in the presence of a hydroxyl group.
-
Dissolve the hydroxyalkylbenzimidazole (1.0 eq.) in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add 2,2,2-trichloroethyl chloroformate (Troc-Cl) (1.0 eq.) dropwise to the solution. It is crucial to add the Troc-Cl slowly to maintain selectivity.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.
-
Monitor the reaction by TLC. An excess of Troc-Cl can lead to the formation of a doubly protected product.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting N-Troc protected hydroxyalkylbenzimidazole can then be used in subsequent bromination reactions.
Quantitative Data Summary
The following table provides a summary of reaction conditions and yields for the synthesis of mono-brominated benzimidazoles from various literature sources. This data can serve as a starting point for optimizing your own reactions.
| Starting Material | Brominating Agent | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| 2,3-Dihydro-1H-imidazo[1,2-a]benzimidazole | Br₂ | Acetic Acid | Room Temp. | - | 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole | - | [3] |
| N¹-Me-2,3-dihydroimidazo[1,2-a]benzimidazole | Br₂ | CHCl₃ | Room Temp. | - | 6-bromo-1-methyl-2,3-dihydroimidazo[1,2-a]benzimidazole | - | [3] |
| 2-amino-1-methylbenzimidazole | HBr | - | Room Temp. | - | Mixture of 5-bromo- and 6-bromo-2-amino-1-methylbenzimidazole | - | [6] |
| 2-amino-1-methylbenzimidazole | Br₂ (excess) | - | - | - | 5,6-dibromo-2-amino-1-methylbenzimidazole | - | [6] |
Visualizing Workflows and Logic
Experimental Workflow for Selective Mono-bromination
The following diagram illustrates a general workflow for achieving selective mono-bromination of a benzimidazole derivative, incorporating an N-protection strategy.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. Part 5. Aqueous bromination of benzimidazole, 1-methylbenzimidazole, and 2-methylbenzimidazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Bromination of 1(9) H -2,3-dihydroimidazo[1,2- a ]benzimidazole and its N -derivatives - Sochnev - Russian Journal of General Chemistry [gynecology.orscience.ru]
- 4. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijeas.org [ijeas.org]
- 6. longdom.org [longdom.org]
Technical Support Center: Synthesis and Isomer Separation of 5-Bromo-2-methyl-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-2-methyl-1H-benzo[d]imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities formed during the synthesis of this compound?
A1: The synthesis, typically involving the electrophilic bromination of 2-methyl-1H-benzo[d]imidazole, can lead to a mixture of constitutional isomers. The primary isomers are the 4-bromo, 6-bromo, and 7-bromo derivatives. The formation of these isomers is influenced by the directing effects of the imidazole ring and the methyl group. Additionally, over-bromination can result in the formation of di- or tri-brominated products.
Q2: How can I monitor the progress of the reaction and the presence of isomers?
A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress and detecting the presence of isomers. A suitable mobile phase for developing the TLC plate would be a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent such as ethyl acetate. The different isomers will likely have slightly different Rf values, allowing for their visualization as separate spots on the TLC plate.
Q3: What are the recommended methods for separating the desired 5-bromo isomer from other isomeric impurities?
A3: The two primary methods for separating isomers of this compound are fractional recrystallization and column chromatography. The choice between these methods depends on the scale of the synthesis and the degree of separation required.
Q4: Can you provide a starting point for developing a recrystallization protocol?
A4: A good starting point for recrystallization is to use a mixed solvent system, such as ethanol/water. The crude mixture of isomers is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, the desired isomer may selectively crystallize. Screening other solvent systems, such as ethyl acetate/hexane, is also recommended to find the optimal conditions for separation.[1]
Q5: What conditions should I start with for column chromatography?
A5: For column chromatography, silica gel is the recommended stationary phase.[1] A common mobile phase is a gradient of hexane and ethyl acetate.[1][2] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute the different isomers. Monitoring the fractions by TLC is crucial to identify and collect the fractions containing the pure 5-bromo isomer.
Troubleshooting Guides
Problem: My TLC plate shows multiple spots with very close Rf values, making separation difficult.
-
Possible Cause: The chosen TLC solvent system is not providing adequate resolution.
-
Solution:
-
Experiment with different solvent systems by varying the ratio of the polar and non-polar components.
-
Try adding a small amount of a third solvent, such as methanol or triethylamine, to the mobile phase to improve separation.
-
Consider using a different type of TLC plate, such as one with a different stationary phase.
-
Problem: I am getting a low yield of the purified 5-bromo isomer after recrystallization.
-
Possible Cause: The desired isomer has significant solubility in the recrystallization solvent even at low temperatures, or too much solvent was used.
-
Solution:
-
Screen a variety of solvent systems to find one where the desired isomer has a large solubility difference between hot and cold conditions.
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
After crystallization, cool the solution in an ice bath to maximize the precipitation of the product.
-
Problem: The isomers are co-eluting during column chromatography.
-
Possible Cause: The polarity of the eluent is not optimized for the separation of these specific isomers.
-
Solution:
-
Use a shallower gradient during elution, meaning you increase the polarity of the mobile phase more slowly.
-
Try a different solvent system for the mobile phase. For example, if hexane/ethyl acetate is not working, consider petroleum ether/ethyl acetate or dichloromethane/methanol.
-
Ensure the column is packed properly and not overloaded with the crude mixture.
-
Data Presentation
Table 1: Comparison of Separation Techniques for this compound Isomers
| Parameter | Fractional Recrystallization | Column Chromatography |
| Principle | Difference in solubility of isomers in a particular solvent system. | Differential adsorption of isomers onto a stationary phase. |
| Typical Solvents/Mobile Phase | Ethanol/Water, Ethyl Acetate/Hexane[3] | Hexane/Ethyl Acetate, Petroleum Ether/Ethyl Acetate[1][2] |
| Typical Stationary Phase | Not Applicable | Silica Gel[1] |
| Purity Achievable | Moderate to High (Can be >98% with optimization) | High to Very High (Can be >99% with optimization) |
| Yield | Variable, can be lower due to solubility losses. | Generally higher than recrystallization if optimized. |
| Scalability | Good for larger quantities. | Can be scaled up, but may become less practical for very large scales. |
| Complexity | Relatively simple procedure. | More complex and time-consuming. |
Note: The purity and yield are dependent on the specific isomeric composition of the crude mixture and the optimization of the chosen method.
Experimental Protocols
Detailed Methodology for Column Chromatography Separation
This protocol provides a general guideline for the separation of this compound isomers. Optimization may be required based on the specific impurity profile of your crude product.
1. Preparation of the Column:
- Select a glass column of appropriate size for the amount of crude material to be purified.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
- Equilibrate the column by running the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) through it.
2. Sample Preparation and Loading:
- Dissolve the crude mixture of isomers in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.
- In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel.
- Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection:
- Begin eluting the column with the initial mobile phase.
- Collect fractions in test tubes or other suitable containers.
- Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the different isomers. A stepwise or linear gradient can be used.
- Monitor the collected fractions by TLC to identify which fractions contain the desired 5-bromo isomer.
4. Isolation of the Pure Product:
- Combine the fractions that contain the pure 5-bromo isomer.
- Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
- Confirm the purity of the final product using analytical techniques such as HPLC, NMR, and Mass Spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: 5-Bromo-2-methyl-1H-benzo[d]imidazole
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 5-Bromo-2-methyl-1H-benzo[d]imidazole.
Troubleshooting Guide & FAQs
This section provides solutions to specific issues that may arise during the purification of this compound.
Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?
A1: A low and broad melting point suggests the presence of impurities. Common contaminants in the synthesis of this compound can include:
-
Unreacted starting materials: Such as 4-bromo-o-phenylenediamine.
-
Over-brominated products: Di- or tri-brominated benzimidazole derivatives may form if the reaction conditions are not carefully controlled.[1]
-
Incomplete cyclization by-products: Intermediate products from the reaction of 4-bromo-o-phenylenediamine and the acetic acid source might be present.[1]
-
Residual solvents: Solvents used in the reaction or initial work-up may remain.
Q2: I'm observing colored impurities in my product. How can I remove them?
A2: Colored impurities are common in benzimidazole syntheses.[2] Here are a few strategies to address this:
-
Activated Charcoal Treatment: Before the final recrystallization, dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb many colored impurities.[3][4]
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel is a highly effective method for separating colored by-products.[3][5]
-
Use of o-phenylenediamine dihydrochloride: For the synthesis, using the dihydrochloride salt of the o-phenylenediamine starting material can lead to reduced color impurities.[2]
Q3: My yield is significantly lower than expected after purification. What are the potential causes?
A3: Low recovery can be attributed to several factors throughout the synthesis and purification process:
-
Sub-optimal reaction conditions: Factors such as reaction time, temperature, and purity of starting materials can significantly impact the overall yield.[1]
-
Loss during work-up: Ensure complete precipitation of the product during neutralization and efficient extraction with the appropriate solvent.[1]
-
Improper recrystallization technique: Choosing the wrong solvent, using an excessive amount of solvent, or cooling the solution too rapidly can lead to significant product loss.
-
Column chromatography issues: Overloading the column or using an inappropriate solvent system can result in poor separation and loss of product.[3]
Q4: How do I choose the right purification method: recrystallization or column chromatography?
A4: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.[1]
-
Recrystallization is often sufficient if the impurities are present in small amounts and have different solubility profiles from the desired product. It is a simpler and more scalable technique.
-
Column chromatography is recommended when dealing with multiple impurities, impurities with similar solubility to the product, or highly colored contaminants.[3][6]
Q5: What are the best analytical techniques to assess the purity of this compound?
A5: To accurately determine the purity of your compound, a combination of methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of benzimidazole derivatives and identifying the presence of impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like TFA) is a common starting point.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and can also reveal the presence of impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
Data Presentation
The following table summarizes typical outcomes for different purification methods. The values presented are illustrative and may vary based on the specific experimental conditions and the initial purity of the crude product.
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Key Advantages | Key Disadvantages |
| Recrystallization | 95-98% | 70-90% | Simple, cost-effective, scalable. | Less effective for impurities with similar solubility. |
| Column Chromatography | >99% | 50-80% | High resolving power, removes a wide range of impurities. | More time-consuming, requires more solvent, can be costly. |
| Acid-Base Extraction | Variable | Variable | Good for removing neutral or acidic/basic impurities. | May not be effective for all types of impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for purifying crude this compound that is relatively free of major impurities.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Precipitation: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
This protocol is recommended for samples containing significant impurities or for achieving very high purity.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a glass column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Loading: Carefully load the dried, sample-adsorbed silica gel onto the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common solvent system for benzimidazoles is petroleum ether/ethyl acetate or ethyl acetate/methanol.[3] The optimal gradient will need to be determined by thin-layer chromatography (TLC).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[3]
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 2-Bromobenzimidazoles
Welcome to the Technical Support Center for optimizing catalyst and ligand selection for cross-coupling reactions with 2-bromobenzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cross-coupling of 2-bromobenzimidazoles.
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Catalyst Poisoning by Benzimidazole Nitrogen | The benzimidazole substrate can coordinate to the palladium center, inhibiting its catalytic activity.[1][2][3] To mitigate this, pre-form the active Pd(0) catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the ligand in the solvent for a short period before adding the 2-bromobenzimidazole and other reagents.[1][4] |
| Suboptimal Catalyst or Ligand | Standard phosphine ligands may not be effective. Screen bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes), which are often more effective for challenging heteroaryl couplings.[5][6][7] |
| Incorrect Base Selection | The choice of base is critical and substrate-dependent. For Suzuki-Miyaura reactions, screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[8][9] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LiHMDS are often required.[10][11] Ensure the base is finely ground and anhydrous. |
| Poor Reagent Quality or Inertness | Cross-coupling reactions are sensitive to air and moisture.[3] Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Inadequate Reaction Temperature | The reaction temperature may be too low for efficient oxidative addition. Gradually increase the temperature, but be mindful of potential catalyst decomposition at excessively high temperatures (>120 °C).[3] |
Issue 2: Significant Dehalogenation of 2-Bromobenzimidazole
| Possible Cause | Recommended Solution |
| Presence of Protic Impurities | Water or other protic impurities can lead to hydrodehalogenation. Ensure all reagents and solvents are scrupulously dried. |
| Unfavorable Reaction Kinetics | If the rate of dehalogenation is competitive with the desired cross-coupling, a change in the catalyst system may be necessary. Using a more active catalyst that promotes faster cross-coupling can minimize this side reaction. Consider switching to a different class of ligand (e.g., from a phosphine to an NHC ligand). |
| Inappropriate Base | Some bases can promote dehalogenation. If significant dehalogenation is observed, screen alternative bases. |
Issue 3: Formation of "Palladium Black" (Catalyst Decomposition)
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Prolonged heating at high temperatures can cause the active Pd(0) catalyst to agglomerate and precipitate as inactive palladium black.[3] Optimize the reaction to run at the lowest effective temperature. |
| Ligand Dissociation | If the ligand dissociates from the palladium center, the unstable Pd(0) species can decompose. Using bulky, electron-rich ligands that form stable complexes with palladium can prevent this. An increased ligand-to-palladium ratio may also be beneficial. |
| Presence of Oxygen | Trace amounts of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: Should I protect the N-H group of the benzimidazole before performing the cross-coupling reaction?
A1: While N-H protection can sometimes be beneficial, many successful cross-coupling reactions with 2-bromobenzimidazoles have been reported without protection.[12] The acidic N-H proton can sometimes interfere with the reaction, especially when using strong bases. If you are experiencing issues with N-arylation or other side reactions at the nitrogen, considering a protecting group like Boc, Ts, or SEM might be a viable strategy.
Q2: Which palladium precursor is best for these reactions: Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?
A2: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, they require in situ reduction to the active Pd(0) species.[11] For reactions with potentially inhibitory substrates like benzimidazoles, using a pre-formed Pd(0) source or a palladacycle pre-catalyst can offer better reproducibility and activity.[6] As mentioned in the troubleshooting guide, pre-activating a Pd(II) source with the ligand before adding the benzimidazole substrate is a highly recommended strategy.[1][4]
Q3: My desired C-C coupling (e.g., Suzuki) is not working. Are there alternative reactions I can try for C-N bond formation?
A3: Yes, for the formation of C-N bonds, besides the Buchwald-Hartwig amination, you can consider Ullmann-type coupling reactions. These reactions typically use a copper catalyst (e.g., CuI, Cu₂O) and can be effective for the N-arylation of imidazoles and benzimidazoles.[13][14][15]
Q4: Can microwave irradiation be beneficial for these reactions?
A4: Microwave-assisted cross-coupling can often reduce reaction times and improve yields, especially for sluggish reactions.[16] It is a valuable tool for high-throughput screening of reaction conditions.
Data Presentation: Optimized Reaction Conditions for Cross-Coupling with 2-Bromobenzimidazoles
The following tables summarize typical reaction conditions for various cross-coupling reactions with 2-bromobenzimidazoles, compiled from literature reports.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-98 |
| PdCl₂(dppf) | - | K₂CO₃ | DMF/H₂O | 90 | 70-90 |
| (IPr)Pd(allyl)Cl | - | K₃PO₄ | THF | 80 | 85-95 |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 70-90 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 65-85 |
| BrettPhos Pd G3 | - | LHMDS | THF | 80 | 75-95 |
Table 3: Sonogashira Coupling Conditions
| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | DMF | 80 | 60-85 |
| Pd(OAc)₂ | CuI | XPhos | i-Pr₂NEt | Toluene | 100 | 70-92 |
Table 4: Heck Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield Range (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 50-75 |
| Pd₂(dba)₃ | P(o-tol)₃ | NaOAc | DMA | 130 | 60-80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Bromobenzimidazole
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Reagent Addition: Add the 2-bromobenzimidazole (1.0 equiv.), the boronic acid (1.2 equiv.), and the degassed solvent (e.g., toluene/water mixture).
-
Reaction: Heat the sealed tube to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination of 2-Bromobenzimidazole
-
Catalyst Pre-activation: In an oven-dried Schlenk tube, combine the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%) in the chosen anhydrous, degassed solvent (e.g., toluene). Heat the mixture for 10-15 minutes at 80 °C under an inert atmosphere.
-
Reagent Addition: To the pre-activated catalyst mixture, add the 2-bromobenzimidazole (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Reaction: Heat the sealed tube to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low product yield.
References
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to the technical support center for the purification of brominated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your brominated heterocyclic compounds.
Issue 1: Co-elution of the product with starting material or other impurities during column chromatography.
This is a frequent challenge, especially when the polarity of the product and impurities are very similar.[1]
-
Initial Assessment:
-
Thin Layer Chromatography (TLC): Did you observe a good separation of spots on the TLC plate? If the spots are too close, it indicates that the chosen solvent system is not optimal.[2]
-
Rf Value: An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation.
-
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Experiment with different solvent systems by varying the polarity. Common solvent systems include mixtures of hexane/ethyl acetate, dichloromethane/methanol, or ether/hexane.[1]
-
For basic heterocyclic compounds containing nitrogen, adding a small amount of a base like triethylamine (Et3N) to the eluent can improve separation by neutralizing the acidic silica gel.[1][2]
-
Conversely, for acidic compounds, adding a small amount of acetic acid can help.[1]
-
-
Adjust the Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase like neutral alumina, which can be less acidic and prevent degradation of sensitive compounds.[2]
-
-
Improve Column Packing and Loading:
-
Gradient Elution:
-
If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the eluent is gradually increased during the chromatography run, can often resolve closely eluting compounds.
-
-
-
Logical Workflow for Troubleshooting Co-elution:
Troubleshooting workflow for co-elution issues.
Issue 2: Dehalogenation (loss of bromine) during purification.
Brominated compounds can be susceptible to dehalogenation, where the bromine atom is replaced by a hydrogen atom, leading to the formation of a significant byproduct.[3][4]
-
Potential Causes:
-
Base Sensitivity: Certain bases used in workup or chromatography can promote dehalogenation.[3]
-
Catalyst Residues: Trace amounts of palladium catalysts from preceding coupling reactions can cause dehalogenation.[3]
-
Light and Heat: Some brominated heterocycles may be sensitive to light or heat, leading to degradation.
-
-
Troubleshooting Steps:
-
Modify Work-up Procedure:
-
Use mild aqueous bases like saturated sodium bicarbonate solution for washing instead of stronger bases.[2]
-
Ensure complete removal of any residual catalyst before proceeding to chromatography.
-
-
Adjust Chromatographic Conditions:
-
Use a less acidic stationary phase like neutral alumina.[2]
-
Neutralize silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.[2]
-
Run the column at room temperature and protect it from direct light if the compound is known to be sensitive.
-
-
Alternative Purification Methods:
-
If chromatography proves problematic, consider recrystallization as an alternative purification method. This technique is based on differences in solubility and can be very effective for crystalline solids.[5]
-
-
-
Decision Tree for Preventing Dehalogenation:
Decision tree for preventing dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of brominated heterocyclic compounds?
A1: The impurity profile largely depends on the synthetic route. Common impurities include:
-
Over-brominated products: Such as dibromo- or polybromo- species, which can arise if the reaction is not carefully controlled.[3]
-
Regioisomers: Bromination can sometimes occur at different positions on the heterocyclic ring, leading to a mixture of isomers.[3]
-
Unreacted starting material: Incomplete reactions will leave the starting heterocycle in the crude product.[3]
-
Byproducts from side reactions: These can include homocoupling products in cross-coupling reactions or products from incomplete rearrangements.[3]
| Impurity Type | Common Cause | Example |
| Over-bromination | Excess brominating agent or harsh reaction conditions | 2,6-Dibromo-3-aminopyridine in the bromination of 3-aminopyridine[3] |
| Regioisomers | Poor regioselectivity of the bromination reaction | 2-Bromo- and 4-Bromo-3-aminopyridine[3] |
| Unreacted Starting Material | Incomplete reaction | Residual 6-bromo-3-pyridinecarboxamide in Hofmann rearrangement[3] |
| Dehalogenated Product | Unstable compound, harsh workup or purification | 3-aminopyridine as a byproduct in reactions with 6-Bromo-3-aminopyridine[3] |
Q2: How can I improve the yield of my purification process?
A2: Significant product loss can occur during work-up and purification.[2] To improve your yield:
-
Aqueous Work-up: For compounds sensitive to silica gel, a thorough liquid-liquid extraction can be beneficial. Washing with a mild aqueous base can help remove acidic impurities.[2]
-
Column Chromatography: If column chromatography is necessary, use a less acidic stationary phase like neutral alumina to prevent degradation of sensitive compounds.[2] You can also neutralize silica gel by pre-eluting the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.[2]
-
Recrystallization: For solid compounds, recrystallization is an excellent method to obtain high-purity material with minimal loss, provided a suitable solvent is found.[5]
Q3: My brominated heterocyclic compound appears to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel is a common issue for sensitive compounds. Here are some strategies to mitigate this:
-
Use Neutral Alumina: Switch to a neutral alumina stationary phase, which is less acidic than silica gel.[2]
-
Neutralize the Silica Gel: Before loading your sample, pre-elute the silica gel column with your chosen solvent system containing about 1% triethylamine. This will neutralize the acidic sites on the silica.[2]
-
Minimize Contact Time: Run the chromatography as quickly as possible while still achieving good separation.
-
Flash Chromatography: Use flash chromatography with positive pressure to speed up the elution process.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Brominated Heterocycle
-
Preparation of the Column:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent, preferably the eluent or a less polar solvent.[2]
-
Alternatively, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[2]
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a less polar mixture if using a gradient.
-
Collect fractions and monitor the elution of the compounds using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[5]
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Further cooling in an ice bath can maximize the yield of the crystals.[6]
-
-
Isolation and Drying:
-
Recrystallization Workflow:
Step-by-step workflow for recrystallization.
References
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole. Content includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data summaries to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound suitable for scale-up?
A1: The most common and direct method for synthesizing this compound is the condensation reaction of 4-bromo-1,2-phenylenediamine with acetic acid or its derivatives.[1][2] An alternative, though less direct, two-step approach involves the initial synthesis of 2-methyl-1H-benzo[d]imidazole, followed by an electrophilic bromination step. For large-scale synthesis, the one-step condensation is often preferred due to process efficiency.
Q2: What are the critical reaction parameters to monitor during scale-up?
A2: When scaling up, temperature control, reaction time, and reagent stoichiometry are critical. For the condensation reaction, maintaining the appropriate reflux temperature is key for driving the reaction to completion.[3] During bromination (if using the two-step method), the temperature must be kept low (e.g., 0-5 °C) to control selectivity and prevent over-bromination.[3] Careful monitoring of reaction progress using Thin Layer Chromatography (TLC) is essential before proceeding with work-up.[3]
Q3: What are the common impurities and side products I should expect?
A3: Common impurities include unreacted starting materials (4-bromo-1,2-phenylenediamine), and potentially over-brominated products if excess brominating agent is used in alternative routes.[3] Incomplete cyclization can also lead to side products.[3] The formation of regioisomers is a possibility in related benzimidazole syntheses, although the use of 4-bromo-1,2-phenylenediamine directs the formation of the 5-bromo isomer.[4]
Q4: What purification methods are most effective at a larger scale?
A4: For large-scale purification, recrystallization is often the most practical and cost-effective method.[3][5] A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility when cooled.[6] Column chromatography on silica gel is also effective but can be less economical for very large quantities.[3]
Q5: Are there green chemistry approaches for this synthesis?
A5: Yes, green chemistry principles can be applied. Using water as a solvent, employing catalysts like ammonium chloride, or utilizing microwave-assisted synthesis can lead to more environmentally friendly processes with reduced reaction times and potentially higher yields.[7]
Experimental Workflow Overview
The general workflow for the synthesis, purification, and analysis of this compound is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature to ensure the reaction goes to completion.[3]- Verify the purity and stoichiometry of starting materials. |
| Product loss during work-up | - Ensure pH is properly adjusted during neutralization to maximize precipitation.[3]- Wash the filtered product with ice-cold water to minimize dissolution.[3] | |
| Inefficient cyclization | - For condensation with carboxylic acids, ensure removal of water, which is a byproduct. Using a Dean-Stark apparatus can be beneficial at scale. | |
| Product is Impure (multiple spots on TLC) | Unreacted starting material | - Increase reaction time or temperature.[3] |
| Formation of side products | - Optimize reaction temperature to improve selectivity.[3]- In cases of over-bromination (in alternative routes), carefully control the amount of brominating agent used.[3] | |
| Difficulty with Purification | Low recovery after recrystallization | - The chosen solvent may be too effective; select a solvent system where the product has lower solubility at cold temperatures.[6]- Use the minimum amount of hot solvent necessary for complete dissolution.[6] |
| Oily product instead of solid | - The product may contain impurities that lower its melting point. Attempt purification by column chromatography before recrystallization.[3] | |
| Colored impurities persist | - Treat the solution with activated charcoal during the recrystallization process before the hot filtration step. |
Detailed Experimental Protocol
This protocol details the synthesis of this compound via the condensation of 4-bromo-1,2-phenylenediamine with acetic acid.
Reaction Pathway:
Caption: Synthesis of 5-bromo-2-methyl-1H-benzimidazole from 4-bromo-1,2-phenylenediamine.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Glacial Acetic Acid or 4M Hydrochloric Acid
-
Ammonium Hydroxide or Sodium Bicarbonate solution
-
Ethanol/Water for recrystallization
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-bromo-1,2-phenylenediamine (1.0 eq.).
-
Reagent Addition: Add an excess of glacial acetic acid or a 4M hydrochloric acid solution to the flask.
-
Cyclocondensation: Heat the reaction mixture to reflux (typically 100-110 °C) for 2-4 hours.[3]
-
Monitoring: Monitor the reaction progress by TLC until the starting diamine is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water.
-
Neutralization: Slowly neutralize the acidic solution with ammonium hydroxide or a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate as a solid.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with several portions of cold water to remove any residual salts.
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude this compound by recrystallization, typically from an ethanol/water mixture.[1]
Quantitative Data Summary
The following table summarizes typical reaction parameters. Note that yields can vary significantly based on the specific conditions and scale of the reaction.
| Parameter | Value | Notes |
| Reactants | 4-bromo-1,2-phenylenediamine, Acetic Acid | A common route for benzimidazole synthesis involves condensation with carboxylic acids.[8][9] |
| Solvent | 4M HCl or excess Acetic Acid | Acidic conditions are often required to catalyze the condensation. |
| Temperature | Reflux (100-110 °C) | High temperatures are typically needed to drive the dehydration and cyclization.[3] |
| Reaction Time | 2 - 4 hours | Reaction should be monitored by TLC to determine completion.[3] |
| Purification | Recrystallization (Ethanol/Water) | A standard method for purifying the final product.[1] |
| Typical Yields | Moderate to High | Yields are highly dependent on optimization of reaction conditions and scale.[3] |
References
- 1. 5-BROMO-2-METHYL-1H-BENZ(D)IMIDAZOLE [chembk.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzimidazole Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and drug development professionals, the efficient synthesis of benzimidazole and its derivatives is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of conventional and microwave-assisted methods for benzimidazole synthesis, supported by experimental data, detailed protocols, and workflow visualizations.
The core structure of benzimidazole is typically formed through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[1][2] While conventional heating has been the traditional approach, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, offering significant advantages in terms of speed, efficiency, and sustainability.[3][4][5]
Quantitative Comparison of Synthesis Methods
Microwave irradiation has consistently demonstrated its superiority over conventional heating methods in the synthesis of benzimidazole derivatives. The primary advantages include a dramatic reduction in reaction time and a significant increase in product yields.
| Parameter | Conventional Heating | Microwave Irradiation | Reference(s) |
| Reaction Time | Hours (2-15 hours) | Minutes (1.5-10 minutes) | [6][7][8] |
| Yield | Generally lower to moderate (>50%) | High to excellent (80-99%) | [7][9][10] |
| Energy Consumption | Higher due to prolonged heating | Lower due to targeted and rapid heating | [4][11] |
| Byproduct Formation | More prevalent | Minimized, leading to cleaner reactions | [3][12] |
| Environmental Impact | Larger solvent and energy footprint | Greener approach with reduced waste | [4][5] |
Studies have shown that microwave-assisted synthesis can reduce reaction times by as much as 96-98% while increasing yields by 10-50% compared to conventional methods.[13] In some cases, yields can see an increase of up to 113%.[6] For instance, the synthesis of certain benzimidazolyl chalcone derivatives yielded around 60% with conventional methods, which increased to 80% under microwave irradiation.[10] Similarly, the synthesis of 1,2-disubstituted benzimidazoles saw a significant yield enhancement from 61.4% (conventional) to 99.9% (microwave-assisted).[14]
Experimental Protocols
The following are generalized experimental protocols for both conventional and microwave-assisted synthesis of benzimidazoles.
Conventional Synthesis Protocol
This method typically involves the reaction of an o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst, followed by heating under reflux.
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).[1]
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[1]
-
Heating: Heat the reaction mixture under reflux for several hours (typically 2-6 hours).[1] The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[1][7]
-
Work-up: After the reaction is complete, cool the mixture to room temperature.[1]
-
Neutralization and Precipitation: Pour the cooled mixture into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid. Stir until a precipitate forms.[1][15]
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry.[15] The pure benzimidazole derivative is obtained by recrystallization from a suitable solvent like ethanol.[9][15]
Microwave-Assisted Synthesis Protocol
This method utilizes a microwave reactor to rapidly heat the reactants, significantly accelerating the reaction.
-
Reaction Setup: In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq) and the appropriate carboxylic acid or aldehyde (1.0-1.2 eq).[1][9] A catalyst, such as a few drops of 4M hydrochloric acid or erbium triflate (Er(OTf)3), may be added.[9][14]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set power level (e.g., 50% or 765W) and temperature (e.g., 60°C) for a short duration, typically ranging from 1.5 to 10 minutes.[7][9][14]
-
Monitoring: The reaction progress can be monitored by TLC.[9]
-
Cooling and Work-up: After irradiation, allow the vessel to cool to room temperature.[1]
-
Isolation and Purification: The work-up procedure is often simpler. The crude product can be directly recrystallized from a solvent mixture like ethanol and water (50:50) to yield the pure benzimidazole derivative.[9] In some cases, the mixture is made alkaline with a 10% NaOH solution before filtration and recrystallization.[7]
Visualizing the Synthesis Workflow
The following diagrams illustrate the generalized workflows for both conventional and microwave-assisted benzimidazole synthesis.
Caption: Conventional Benzimidazole Synthesis Workflow.
Caption: Microwave-Assisted Benzimidazole Synthesis Workflow.
Conclusion
The adoption of microwave-assisted synthesis for benzimidazole derivatives offers a compelling alternative to conventional heating methods. The significant reduction in reaction times, coupled with increased yields and a more environmentally friendly profile, makes it an invaluable tool for researchers in drug discovery and organic synthesis.[3][5][12] This "green chemistry" approach not only accelerates the pace of research but also aligns with the growing need for sustainable scientific practices.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijrpas.com [ijrpas.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. jocpr.com [jocpr.com]
- 9. asianpubs.org [asianpubs.org]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
"comparative analysis of different catalysts for benzimidazole synthesis"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzimidazoles, a core scaffold in numerous pharmaceuticals, is a pivotal process in medicinal chemistry. The efficiency and environmental impact of this synthesis are heavily reliant on the choice of catalyst. This guide provides an objective, data-driven comparison of various catalytic systems for benzimidazole synthesis, offering insights into their performance and methodologies to aid in catalyst selection for research and development.
Performance Comparison of Catalytic Systems
The selection of a catalyst for benzimidazole synthesis is a critical decision that influences reaction efficiency, cost-effectiveness, and environmental footprint. A wide array of catalysts, ranging from traditional Lewis acids to innovative nanomaterials and ionic liquids, have been developed to optimize this process. This section presents a comparative analysis of different catalysts based on their reported performance in the synthesis of 2-substituted benzimidazoles, a common class of these heterocyclic compounds. The data summarized below, extracted from various studies, highlights key metrics such as reaction time, yield, and conditions, providing a quantitative basis for catalyst selection.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| H₂O₂/HCl | o-phenylenediamine, aryl aldehydes | Acetonitrile or Solvent-free | Room Temperature | - | High | [1] |
| Phosphoric acid | o-phenylenediamine, aromatic aldehydes | Methanol | Thermal | Short | Excellent | [2] |
| Ammonium chloride | o-phenylenediamine, substituted aldehydes | Ethanol | 80-90 | 2 h | Moderate to Good | [3] |
| Heterogeneous Catalysts | ||||||
| CuO nanoparticles | o-bromoaryl derivatives | DMSO | - | - | - | [1] |
| Au/TiO₂ | o-phenylenediamine, aldehydes | CHCl₃:MeOH (3:1) | 25 | 2 h | 51-99 | [4] |
| MgO@DFNS | o-phenylenediamine, aromatic/aliphatic aldehydes | Ethanol | Ambient | Short | Excellent | [5] |
| γ-Fe₂O₃@HAp-Ni²⁺ | o-phenylenediamine, aldehydes | Solvent or Solvent-free | 80 | Short | High | [6] |
| Cu(II)-alginate hydrogel beads | o-phenylenediamine, substituted aldehydes | Water-Ethanol | Room Temperature | <1 h | 70-94 | [7] |
| Nanocatalysts | ||||||
| MnO₂ nanoparticles | o-phenylenediamines, aromatic aldehydes | - | - | Short | Good | [8] |
| H₂O₂/TiO₂ P25 | o-phenylenediamines, aromatic aldehydes | Solvent-free | - | - | Excellent | [8] |
| BiOCl/FeOCl/SiO₂ nanorods | o-phenylenediamines, aldehydes | - | - | Short | High | [8] |
| AlOOH–SO₃ nanoparticles | o-phenylenediamines, aldehydes | Solvent-free | - | Short | High | [8] |
| nano-Fe₂O₃ (10 mol%) | 1,2-diaminobenzenes, substituted aromatic aldehydes | Aqueous | - | Short | High | [8] |
| Plant-assisted ZnS nanoparticles | o-phenylenediamine, aromatic aldehydes | - | - | - | 93-95 | [9] |
| Green Catalysts | ||||||
| Brønsted acidic ionic liquid gel (BAIL gel) | o-aminophenol/o-phenylenediamine, benzaldehydes | Solvent-free | 130 | 5 h | up to 98 | [10][11] |
| [bmim][BF₄] | phenylenediamine, benzaldehyde derivatives | [bmim][BF₄] | 120 | 3-6 h | High | [12][13] |
| Ferrous sulfate | o-phenylenediamine, aromatic aldehydes | Ethanol or Water | - | - | High | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for the synthesis of benzimidazole derivatives using selected catalytic systems.
Synthesis of 2-Aryl-1H-benzimidazole using a Heterogeneous Catalyst (MgO@DFNS)[6]
-
Catalyst Preparation : Follow the established procedure for the synthesis of MgO-decorated dendritic fibrous nanosilica (MgO@DFNS).
-
Reaction Setup : In a round-bottom flask, combine o-phenylenediamine (1 mmol) and a substituted aromatic aldehyde (1.2 mmol) in ethanol.
-
Catalyst Addition : Add 10 wt% of the MgO@DFNS catalyst to the reaction mixture.
-
Reaction : Stir the mixture at ambient temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up : Upon completion, filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.
-
Purification : Evaporate the solvent from the filtrate and purify the crude product by recrystallization or column chromatography to obtain the desired 2-aryl-1H-benzimidazole.
Synthesis of 2-Substituted Benzimidazoles using a Green Catalyst (Ammonium Chloride)[3]
-
Reactant Mixture : To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (30 mol%).
-
Reaction Conditions : Stir the resulting mixture for 2 hours at 80-90°C.
-
Monitoring : Track the completion of the reaction using TLC (ethyl acetate:hexane, 1:2 v/v).
-
Product Isolation : Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification : Filter the solid, wash with water, and then dry. The pure product can be obtained by recrystallization from ethanol.
Visualizing the Process
Diagrams illustrating the reaction pathway and experimental workflow can provide a clearer understanding of the synthesis process.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 6. oiccpress.com [oiccpress.com]
- 7. Green synthesis of benzimidazole derivatives using copper(II)-supported on alginate hydrogel beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jsynthchem.com [jsynthchem.com]
- 13. Efficient Synthesis of Benzimidazole Derivatives Using Ionic Liquid [bmim][BF₄] as Green Solvent and Catalyst [jsynthchem.com]
- 14. Efficient green catalyst for one-pot synthesis of benzimidazole [wisdomlib.org]
HPLC vs. qNMR: A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel compounds like 2-bromo-6-methyl-1H-benzo[d]imidazole is a critical checkpoint in the research and development pipeline. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), for the purity assessment of this benzimidazole derivative.
This document outlines the principles of each technique, presents a head-to-head comparison of their key performance metrics, provides detailed experimental protocols, and visualizes the analytical workflows. The objective is to equip scientists with the necessary information to select the most appropriate method for their specific analytical needs.
Data Presentation: Quantitative Comparison
The following table summarizes the key performance indicators for HPLC and qNMR in the context of purity assessment for 2-bromo-6-methyl-1H-benzo[d]imidazole, offering a direct comparison of their capabilities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on polarity. | Nuclear magnetic resonance signal intensity. |
| Selectivity | High | High |
| Sensitivity | High (ng to pg level)[1] | Moderate (µg to mg level)[1] |
| Precision (RSD) | < 2%[1] | < 1%[1] |
| Accuracy | High (with certified reference standards)[1] | Very High (primary ratio method)[1] |
| Analysis Time | 15-30 minutes per sample[1] | 5-10 minutes per sample[1] |
| Quantification | Relative (based on peak area percentage)[1][2] | Absolute (with internal standard)[1][2] |
| Impurity Detection | Detects impurities with a chromophore.[1] | Detects proton-containing impurities.[1] |
| Sample Throughput | High (with autosampler)[1][2] | Moderate[1] |
| Destructive | Yes[2] | No, the sample can be recovered.[2][3] |
Experimental Protocols
Detailed methodologies for both HPLC and qNMR are provided below to ensure reproducibility and accurate comparison.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general reverse-phase HPLC method suitable for the purity assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole.[1]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically effective for the separation of benzimidazole derivatives.[1]
-
Mobile Phase:
-
Gradient Program: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes can be a good starting point for method development.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the benzimidazole core has strong absorbance, typically around 254 nm or 288 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]
-
-
Data Analysis: Purity is generally calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1]
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR provides a direct measurement of the analyte against a certified internal standard, making it a primary analytical method.[1]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity that has a simple spectrum with signals that do not overlap with the analyte signals. Maleic acid or aspirin are common choices.[4]
-
Deuterated Solvent: A high-purity deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the 2-bromo-6-methyl-1H-benzo[d]imidazole sample.
-
Accurately weigh a precise amount of the chosen internal standard.
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of 2-bromo-6-methyl-1H-benzo[d]imidazole and a signal from the internal standard.
-
The purity of the analyte is calculated using the following formula, taking into account the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows for both HPLC and qNMR, as well as the logical relationship in their comparison for purity assessment.
Caption: Workflow for HPLC purity analysis.
Caption: Workflow for qNMR purity analysis.
Caption: Comparison of HPLC and qNMR attributes.
Conclusion
Both HPLC and qNMR are powerful and essential techniques for the purity assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole. HPLC, with its high sensitivity and throughput, is exceptionally well-suited for routine quality control and the detection of trace impurities.[2][6][7] In contrast, qNMR stands out as a primary analytical method, offering direct, highly accurate, and absolute quantification without the need for a specific reference standard of the analyte.[1][2][3]
For a comprehensive and robust purity profile, a dual-pronged approach utilizing both techniques is highly recommended. HPLC can provide a detailed impurity profile, while qNMR confirms the identity and delivers an accurate, absolute purity value of the bulk material. This orthogonal approach ensures the highest level of confidence in the quality of this important synthetic intermediate, a critical aspect in all stages of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. enovatia.com [enovatia.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Comparative Bioactivity Analysis of 5-Bromo-2-methyl-1H-benzo[d]imidazole and Other Halogenated Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioactivity of 5-Bromo-2-methyl-1H-benzo[d]imidazole and other halogenated benzimidazoles, focusing on their antimicrobial and anticancer properties. The information presented is based on available experimental data for structurally related compounds and established structure-activity relationships within the benzimidazole class of molecules.
Introduction to Halogenated Benzimidazoles
Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects. The introduction of halogen substituents onto the benzimidazole scaffold has been a common strategy to modulate the physicochemical properties and enhance the biological efficacy of these compounds. Halogenation can influence factors such as lipophilicity, metabolic stability, and the ability to form halogen bonds with biological targets, thereby impacting the overall bioactivity.
Antimicrobial Activity
Table 1: Comparative Antimicrobial Activity of Halogenated Benzimidazoles
| Compound | Target Organism(s) | Bioactivity (MIC, µg/mL) | Reference |
| This compound | Bacteria, Fungi | Data not available; expected to have moderate activity based on related structures. | N/A |
| 5-Bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | E. coli, S. aureus, S. epidermidis | < 4 | [1] |
| 2-(3-Bromothiophen-2-yl)-5-chloro-1H-benzimidazole | E. coli, S. aureus, S. epidermidis | < 4 | [1] |
| Various Halogenated Benzimidazoles | Bacteria | 1.1 - 75.0 | [2] |
Anticancer Activity
The benzimidazole scaffold is a key component of several anticancer agents. Halogenation has been shown to play a crucial role in the cytotoxic activity of these compounds against various cancer cell lines. While specific IC50 values for this compound are not documented in the available literature, the presence of a bromine atom is generally associated with enhanced anticancer potential. The mechanism of action for many anticancer benzimidazoles involves the inhibition of crucial cellular processes such as cell division and signaling pathways.
Table 2: Comparative Anticancer Activity of Halogenated Benzimidazoles
| Compound/Derivative Type | Cancer Cell Line(s) | Bioactivity (IC50) | Potential Mechanism of Action | Reference |
| This compound | Various | Data not available; halogenation suggests potential for cytotoxic activity. | Inhibition of key cellular enzymes (e.g., kinases, topoisomerases). | N/A |
| Bromo-substituted Benzimidazoles | Various | Potent activity reported for various derivatives. | Kinase inhibition, apoptosis induction. | N/A |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique used for this determination.
Materials:
-
Test compounds (e.g., this compound)
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Spectrophotometer or microplate reader
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
Procedure:
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared to a specific cell density (e.g., 1.5 x 10^8 CFU/mL, corresponding to a 0.5 McFarland standard). This is then diluted to the final test concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in the appropriate broth within the 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell lines
-
Test compounds
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a further 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Visualizations
Caption: Experimental workflow for bioactivity screening.
Caption: Simplified kinase inhibition pathway.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl vs. 2-Aryl Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Substitutions at the 2-position of the benzimidazole ring have been extensively explored to modulate biological activity. This guide provides an objective comparison of the structure-activity relationship (SAR) of 2-methyl versus 2-aryl substituted benzimidazoles, focusing on their anticancer and antimicrobial properties, supported by experimental data.
Comparative Biological Activity: 2-Methyl vs. 2-Aryl Benzimidazoles
The substitution at the C-2 position of the benzimidazole ring significantly influences the compound's biological profile. While 2-methylbenzimidazoles have demonstrated notable activity, the introduction of an aryl group at this position often leads to enhanced potency, particularly in the realm of anticancer research.[1][2]
Anticancer Activity
The planar nature of the 2-aryl substituent allows for potential intercalation with DNA, a mechanism of action for some anticancer agents.[1] This structural feature, combined with the ability to introduce a wide variety of substituents on the aryl ring, provides a versatile platform for optimizing anticancer efficacy. In contrast, the smaller methyl group in 2-methylbenzimidazoles offers a different steric and electronic profile, which has also been leveraged to achieve significant cytotoxic effects.[3]
Table 1: Comparative Anticancer Activity of 2-Substituted Benzimidazoles
| Compound Type | Derivative | Cancer Cell Line | Activity (IC50/LC50) | Reference |
| 2-Methyl | 2-methyl-1H-benzimidazole | Not specified (Brine shrimp lethality assay) | LC50 = 0.42 µg/mL | [3] |
| 2-Aryl | 2-(p-tolyl)-1H-benzo[d]imidazole | K-562 (Chronic Myeloid Leukemia) | IC50 = 2.0 µM | [1] |
| 2-Aryl | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | Z-138 (Non-Hodgkin's Lymphoma) | IC50 = 2.0 µM | [1] |
| 2-Aryl | 6-fluoro-2-(m-fluorophenyl) derivative | DND-41 (Acute Lymphoblastic Leukemia) | IC50 = 4.2 µM | [1] |
| 2-Aryl | 2-phenyl-1H-benzo[d]imidazole | A549, MDA-MB-231, PC3 | IC50 = 4.47, 4.68, 5.50 µg/mL | [4] |
IC50: Half maximal inhibitory concentration; LC50: Lethal concentration, 50%.
Antimicrobial Activity
Both 2-methyl and 2-aryl substituted benzimidazoles have been reported to possess a broad spectrum of antimicrobial activities.[5][6] The nature of the substituent at the 2-position, along with other substitutions on the benzimidazole core, dictates the potency and spectrum of activity against various bacterial and fungal strains.[6] Generally, the introduction of electron-withdrawing groups on the 2-aryl substituent has been shown to enhance antimicrobial efficacy.[5]
Table 2: Comparative Antimicrobial Activity of 2-Substituted Benzimidazoles
| Compound Type | Derivative | Microbial Strain | Activity (Zone of Inhibition / MIC) | Reference |
| 2-Methyl | 2-methyl-1H-benzimidazole | Various bacteria | Zone of inhibition = 7-8 mm | [3] |
| 2-Aryl | 2-(Aryl)benzimidazole derivatives | Staphylococcus aureus, Escherichia coli | MIC values ranging from 3.125–12.5 µmol/mL | [7] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
The data presented in this guide are based on standard in vitro assays for determining biological activity.
Anticancer Activity: MTT Assay
The antiproliferative activity of the benzimidazole derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[8]
Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the benzimidazole derivatives against various microbial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Visualizing the Structure-Activity Relationship
The following diagram illustrates the general structure-activity relationship of 2-substituted benzimidazoles, highlighting the key position for substitution.
References
- 1. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. banglajol.info [banglajol.info]
- 4. researchgate.net [researchgate.net]
- 5. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 6. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"in vitro kinase inhibitory activity of 5-Bromo-2-methyl-1H-benzo[d]imidazole derivatives vs. known inhibitors"
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data on the kinase inhibitory activity of 5-Bromo-2-methyl-1H-benzo[d]imidazole derivatives is not extensively available in publicly accessible literature, this guide provides a comparative analysis of a closely related class of compounds: 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids . This guide will objectively compare their performance with known kinase inhibitors, supported by experimental data from published research. The methodologies and data presented herein serve as a valuable reference for the evaluation of novel benzimidazole-based kinase inhibitors.
Quantitative Analysis of Kinase Inhibitory Activity
The in vitro inhibitory activity of novel benzimidazole derivatives was assessed against a panel of cancer-relevant protein kinases. The half-maximal inhibitory concentrations (IC50) were determined and are presented below in comparison to established kinase inhibitors. Lower IC50 values are indicative of higher potency.
Table 1: In Vitro Kinase Inhibitory Activity of Benzimidazole Derivatives and Known Inhibitors
| Compound ID | Target Kinase | IC50 (µM) of Benzimidazole Derivative | Known Inhibitor | IC50 (µM) of Known Inhibitor |
| 6c | EGFR | 9.85 | Erlotinib | 8.46 |
| HER2 | 11.24 | Lapatinib | 9.88 | |
| VEGFR2 | 14.33 | Sorafenib | 7.21 | |
| CDK2 | 12.57 | Roscovitine | 8.53 | |
| AURKC | 18.21 | TSA | 9.74 | |
| mTOR | 15.49 | Rapamycin | 8.11 | |
| 6h | EGFR | 8.12 | Erlotinib | 8.46 |
| HER2 | 9.43 | Lapatinib | 9.88 | |
| VEGFR2 | 11.78 | Sorafenib | 7.21 | |
| CDK2 | 8.91 | Roscovitine | 8.53 | |
| AURKC | 9.05 | TSA | 9.74 | |
| mTOR | 12.62 | Rapamycin | 8.11 | |
| 6i | EGFR | 7.93 | Erlotinib | 8.46 |
| HER2 | 8.76 | Lapatinib | 9.88 | |
| VEGFR2 | 10.24 | Sorafenib | 7.21 | |
| CDK2 | 8.17 | Roscovitine | 8.53 | |
| AURKC | 10.39 | TSA | 9.74 | |
| mTOR | 8.55 | Rapamycin | 8.11 | |
| 6j | EGFR | 10.11 | Erlotinib | 8.46 |
| HER2 | 12.87 | Lapatinib | 9.88 | |
| VEGFR2 | 15.62 | Sorafenib | 7.21 | |
| CDK2 | 13.48 | Roscovitine | 8.53 | |
| AURKC | 19.54 | TSA | 9.74 | |
| mTOR | 16.23 | Rapamycin | 8.11 |
Data is presented as the mean of triplicate measurements. The benzimidazole derivatives 6c, 6h, 6i, and 6j are (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(substituted)benzylidenebenzohydrazides with different halogen substitutions.[1][2]
Experimental Protocols
A detailed methodology for the in vitro kinase inhibition assay is provided below. This protocol is representative of the methods used to generate the data in this guide.
In Vitro Protein Kinase Inhibition Assay
This assay is designed to measure the ability of a test compound to inhibit the activity of a specific protein kinase.
Materials:
-
Synthesized benzimidazole derivatives
-
Recombinant human protein kinases (e.g., EGFR, HER2, VEGFR2, CDK2, AURKC, mTOR)
-
Known kinase inhibitors (e.g., Erlotinib, Lapatinib, Sorafenib, Roscovitine, Trichostatin A, Rapamycin)
-
Substrate peptides specific to each kinase
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Dimethyl sulfoxide (DMSO)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and known inhibitors in DMSO.
-
Assay Plate Preparation: In a 384-well plate, add 1 µL of each compound dilution. Include wells with DMSO only as a negative control (100% kinase activity) and wells with a known potent inhibitor as a positive control.
-
Kinase Reaction Mixture: Prepare a reaction mixture containing the specific recombinant kinase and its corresponding substrate peptide in the kinase assay buffer.
-
Enzyme Addition: Add the kinase reaction mixture to each well of the assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in the kinase assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions.
-
Signal Generation: Add a kinase detection reagent that converts the generated ADP to ATP and subsequently produces a luminescent signal. Incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Visualizations
Signaling Pathway and Inhibition
Caption: A diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a benzimidazole derivative.
Experimental Workflow
Caption: A flowchart outlining the key steps of an in vitro kinase inhibition assay.
References
A Comparative Analysis of the Antimicrobial Spectrum of Benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a broad range of biological activities. Their structural similarity to naturally occurring purines allows them to interact with various biological targets, leading to their use as anthelmintic, antiviral, and anticancer agents.[1] In recent years, the growing threat of antimicrobial resistance has spurred renewed interest in benzimidazole analogs as a promising source of novel antibacterial and antifungal compounds.[1][2] This guide provides a comparative overview of the antimicrobial spectrum of different benzimidazole analogs, supported by quantitative data from various studies, detailed experimental protocols, and visualizations to elucidate key concepts.
Comparative Antimicrobial Activity of Benzimidazole Analogs
The antimicrobial efficacy of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various analogs against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Lower MIC values indicate greater antimicrobial potency.
| Benzimidazole Analog | Target Microorganism | MIC (µg/mL) | Reference |
| Series 1: Pyrazole-attached Benzimidazoles | [3] | ||
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine (5i) | Staphylococcus aureus ATCC 9144 | 7.81 | [3] |
| Staphylococcus epidermidis ATCC 155 | 7.81 | [3] | |
| Micrococcus luteus ATCC 4698 | 3.9 | [3] | |
| Bacillus cereus ATCC 11778 | 7.81 | [3] | |
| Escherichia coli ATCC 25922 | 3.9 | [3] | |
| Pseudomonas aeruginosa ATCC 2853 | 15.62 | [3] | |
| Klebsiella pneumoniae ATCC 11298 | 15.62 | [3] | |
| Aspergillus niger ATCC 9029 | 7.81 | [3] | |
| Aspergillus fumigatus ATCC 46645 | 7.81 | [3] | |
| Series 2: Benzimidazole-incorporated Sulfonamides | [4] | ||
| Compound 5c | Gram-positive bacteria | Potent activity | [4] |
| Fungi | Potent activity | [4] | |
| Compound 5g (2,4-dichlorobenzyl derivative) | Gram-negative bacteria | Good activity | [4] |
| Series 3: Halobenzimidazole Derivatives | [2] | ||
| 5-halo substituted derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin | [2] |
| Fungal strains | Potent fungicidal activity | [2] | |
| Series 4: Benzimidazole-Triazole Hybrids | [5] | ||
| Compound 35d | Escherichia coli | Strong inhibition | [5] |
| Compound 35g | Various bacterial strains (except B. subtilis) | Good inhibition | [5] |
| Series 5: 1,2-disubstituted Benzimidazoles | [6] | ||
| Compounds III1, III2, III3, III4, III9 | Pseudomonas aeruginosa | 62.5 | [6] |
Key Observations from the Data:
-
Substitution Matters: The antimicrobial spectrum and potency of benzimidazole analogs are highly dependent on the substituents at various positions of the benzimidazole ring.[7]
-
Electron-withdrawing Groups: Compounds with electron-withdrawing groups, such as trifluoromethyl and nitro groups, often exhibit enhanced antimicrobial activity.[3][6] For instance, the pyrazole-attached benzimidazole with a trifluoromethylphenyl group (5i) showed potent activity against a broad range of bacteria and fungi.[3]
-
Halogenation: The presence of halogen atoms, particularly at the 5-position of the benzimidazole ring, has been shown to confer significant antibacterial activity, including against resistant strains like MRSA.[2]
-
Hybrid Molecules: Hybrid molecules, such as those combining benzimidazole with pyrazole, sulfonamide, or triazole moieties, often display synergistic or enhanced antimicrobial effects.[3][4][5]
-
Gram-Negative vs. Gram-Positive Activity: Some analogs show selective activity. For example, while many derivatives are effective against Gram-positive bacteria, specific modifications, like the 2,4-dichlorobenzyl group in sulfonamide hybrids, can improve activity against Gram-negative bacteria.[4]
Experimental Methodologies
The determination of the antimicrobial spectrum of benzimidazole analogs typically involves standardized in vitro assays. The following are detailed protocols for two commonly employed methods.
Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.
-
Well Creation: Sterile cork borers are used to create wells of a specific diameter in the agar.
-
Application of Test Compounds: A defined volume of the benzimidazole analog solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serves as a positive control.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 48-72 hours (fungi).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of antimicrobial activity.
-
Preparation of Stock Solutions: Stock solutions of the benzimidazole analogs are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A well with broth and inoculum but no compound serves as a growth control, and a well with broth alone serves as a sterility control.
-
Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) as described for the agar well diffusion method.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure turbidity.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for screening and evaluating the antimicrobial activity of novel benzimidazole analogs.
Caption: Workflow for antimicrobial evaluation of benzimidazole analogs.
Signaling Pathways and Mechanism of Action
While the precise mechanism of action can vary between different analogs, a primary target for many antimicrobial benzimidazoles is the inhibition of microbial biosynthesis pathways. For instance, some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] In bacteria, potential targets include DNA gyrase and other enzymes involved in DNA replication and cell division.[4] The diagram below illustrates a generalized mechanism involving the inhibition of a critical microbial enzyme.
Caption: Generalized mechanism of antimicrobial action of benzimidazoles.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijpsm.com [ijpsm.com]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Bromo-2-methyl-1H-benzo[d]imidazole: A Traditional vs. A Novel One-Pot Approach
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes for a Key Benzimidazole Derivative.
This guide provides a detailed comparison of a traditional synthetic route for 5-Bromo-2-methyl-1H-benzo[d]imidazole with a novel, more efficient one-pot synthesis method. The objective is to offer a clear, data-driven analysis to inform methodological choices in the laboratory and in process development. The benzimidazole scaffold is a cornerstone in medicinal chemistry, and optimizing the synthesis of its derivatives is crucial for advancing drug discovery programs.
At a Glance: Comparing Synthetic Routes
The traditional synthesis of this compound typically involves the condensation of 4-bromo-o-phenylenediamine with acetic acid or one of its derivatives.[1] This method, while reliable, often requires elevated temperatures and extended reaction times. In contrast, modern synthetic approaches focus on improving efficiency, reducing environmental impact, and simplifying procedures. This guide highlights a novel one-pot synthesis as a compelling alternative.
References
Unveiling the Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of Benzimidazole-Derived Kinase Inhibitors
For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in the design of potent kinase inhibitors. Its ability to mimic the purine nucleobase allows it to effectively target the ATP-binding site of a wide array of kinases.[1] However, this versatility can also lead to off-target effects through cross-reactivity, a critical consideration in the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of notable benzimidazole-derived kinase inhibitors, supported by experimental data and detailed methodologies.
The therapeutic potential of kinase inhibitors is intrinsically linked to their selectivity. While highly selective inhibitors can minimize off-target toxicities, a multi-targeted approach, where an inhibitor purposefully engages several kinases in a disease pathway, can offer enhanced efficacy.[2] Benzimidazole derivatives have demonstrated the capacity for both highly selective and multi-targeted inhibition, underscoring the importance of comprehensive cross-reactivity profiling in their preclinical evaluation.[1][2]
Comparative Cross-Reactivity Profiles
To illustrate the diverse selectivity profiles of benzimidazole-based kinase inhibitors, this section presents data on two distinct examples: PF-670462, a potent inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), and a representative selective PI3Kδ inhibitor.
Case Study: PF-670462 - A Potent CK1δ/ε Inhibitor
PF-670462 is a well-characterized inhibitor of CK1δ and CK1ε with IC50 values of 14 nM and 7.7 nM, respectively.[3] While initially considered highly selective, broader kinase screening has revealed a more complex cross-reactivity profile. The following table summarizes the inhibitory activity of PF-670462 against a panel of kinases, highlighting its primary targets and significant off-target interactions. The data is derived from a KINOMEscan® analysis, noting kinases inhibited by ≥90% at a 10 µM concentration.[3]
| Kinase Family | Kinase Target | Inhibition at 10 µM | Target Type |
| CMGC | CK1δ (CSNK1D) | ≥90% | Primary Target |
| CMGC | CK1ε (CSNK1E) | ≥90% | Primary Target |
| CMGC | DYRK1A | ≥90% | Off-Target |
| CMGC | DYRK1B | ≥90% | Off-Target |
| CMGC | GSK3A | ≥90% | Off-Target |
| CMGC | GSK3B | ≥90% | Off-Target |
| CAMK | CAMK1 | ≥90% | Off-Target |
| CAMK | CAMK1D | ≥90% | Off-Target |
| CAMK | CAMK1G | ≥90% | Off-Target |
| CAMK | CAMK2A | ≥90% | Off-Target |
| CAMK | CAMK2B | ≥90% | Off-Target |
| CAMK | CAMK2D | ≥90% | Off-Target |
| CAMK | CAMK2G | ≥90% | Off-Target |
| CAMK | PIM1 | ≥90% | Off-Target |
| CAMK | PIM2 | ≥90% | Off-Target |
| CAMK | PIM3 | ≥90% | Off-Target |
| AGC | ROCK1 | ≥90% | Off-Target |
| AGC | ROCK2 | ≥90% | Off-Target |
This table represents a partial list of the 44 kinases inhibited ≥90% by 10 µM PF-670462 and serves to illustrate its cross-reactivity.[3]
Case Study: Selective vs. Multi-Targeted Benzimidazole Inhibitors
The versatility of the benzimidazole scaffold allows for the development of both highly selective and multi-targeted inhibitors. The following table compares a selective PI3Kδ inhibitor and a multi-targeted VEGFR-2/TIE-2 inhibitor, with data presented as IC50 values.[1]
| Target Kinase | Compound A (Selective PI3Kδ Inhibitor) IC50 (nM) | Compound B (Multi-targeted VEGFR-2/TIE-2 Inhibitor) IC50 (nM) |
| PI3Kα | >10,000 | >10,000 |
| PI3Kβ | 850 | >10,000 |
| PI3Kγ | 1,200 | >10,000 |
| PI3Kδ | 15 | >10,000 |
| VEGFR-2 | >10,000 | 25 |
| TIE-2 | >10,000 | 50 |
Key Observations:
-
High Selectivity: Compound A demonstrates high selectivity for PI3Kδ over other PI3K isoforms.[1]
-
Multi-Targeted Profile: Compound B exhibits potent inhibition of both VEGFR-2 and TIE-2, key regulators of angiogenesis.[1][4]
-
Off-Target Considerations: While not extensively detailed in this limited dataset, it is crucial to perform comprehensive screening to identify potential off-target interactions for any kinase inhibitor.[1]
Experimental Protocols for Kinase Inhibition Assays
Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are methodologies for commonly employed kinase inhibition assays.[1][5]
Radiometric Kinase Assay
This traditional and highly validated method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide or protein.[1][5]
Protocol Steps:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate (e.g., myelin basic protein), and the benzimidazole inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a solution like phosphoric acid.
-
Separation: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose), which captures the phosphorylated substrate.
-
Washing: Wash the filter membrane to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.[3]
Fluorescence-Based Kinase Assay (e.g., TR-FRET)
Fluorescence-based assays offer a non-radioactive alternative with high sensitivity and are suitable for high-throughput screening.[5][6]
Protocol Steps:
-
Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled substrate, ATP, and the benzimidazole inhibitor.
-
Reaction Mixture: In a microplate, combine the kinase, substrate, and inhibitor.
-
Initiation and Incubation: Add ATP to start the reaction and incubate at room temperature.
-
Detection: Add a detection solution containing an antibody that specifically recognizes the phosphorylated substrate. This antibody is labeled with a fluorophore that can participate in Förster Resonance Energy Transfer (FRET) with the fluorophore on the substrate.
-
Signal Measurement: Read the plate on a microplate reader capable of measuring the specific FRET signal.
-
Data Analysis: Calculate the IC50 value by plotting the FRET signal against the inhibitor concentration.
Kinase Binding Assay (e.g., KINOMEscan®)
This method measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to the kinase.[3]
Protocol Steps:
-
Immobilization: A DNA-tagged kinase is incubated with the test compound and an immobilized ligand.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase captured on the solid support is quantified, typically by qPCR of the DNA tag.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound.
Visualizing Kinase Signaling and Experimental Workflows
To further aid in the understanding of cross-reactivity studies, the following diagrams illustrate a typical experimental workflow and relevant biological signaling pathways.
CK1δ and CK1ε are key regulators of the Wnt signaling pathway.[3] Inhibition of these kinases can lead to the stabilization of β-catenin and activation of Wnt target genes.
VEGFR-2 is a critical receptor tyrosine kinase involved in angiogenesis. Some multi-targeted benzimidazole inhibitors effectively block its signaling.[1]
References
Navigating Metabolic Stability: A Comparative Analysis of Alkyl-Substituted Benzimidazoles
For researchers and professionals in drug development, understanding the metabolic stability of a compound is a critical early-stage gatekeeper in the journey from discovery to clinic. The benzimidazole scaffold, a privileged structure in medicinal chemistry, is a common core in many therapeutic agents. The nature and position of substituents on this ring system can dramatically influence its metabolic fate, thereby affecting its pharmacokinetic profile, bioavailability, and overall efficacy. This guide provides a comparative assessment of the metabolic stability of methyl-substituted benzimidazoles versus those bearing other alkyl groups, supported by experimental data and detailed protocols.
The metabolic liability of a drug candidate is a key determinant of its success. Compounds that are rapidly metabolized often suffer from short half-lives and poor in vivo exposure, necessitating higher or more frequent dosing. Conversely, highly stable compounds might lead to accumulation and potential toxicity. The strategic placement of alkyl groups is a common tactic to modulate these properties. This guide focuses on how varying the alkyl substituent—from a simple methyl to larger groups like ethyl, propyl, and butyl—impacts the metabolic stability of benzimidazole-containing molecules.
Quantitative Comparison of Metabolic Stability
The metabolic stability of a compound is typically assessed in vitro using liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Key parameters derived from these assays include the half-life (t½), the time taken for 50% of the parent compound to be metabolized, and the intrinsic clearance (CLint), a measure of the rate of metabolism. Longer half-lives and lower intrinsic clearance values are indicative of greater metabolic stability.
Case Study: 2-Alkyl-Substituted Benzimidazole Derivatives
A study by Roy et al. (2022) provides valuable data on a series of N-{[1,1'-biphenyl]-2-yl}-N'-[(2-substituted-1H-benzo[d]imidazol-1-yl)methyl]sulfonyl carbamates. While these are complex molecules, the systematic variation of the alkyl group at the 2-position of the benzimidazole ring offers a direct comparison of their relative metabolic stabilities in human, mouse, and rat liver microsomes.
| 2-Alkyl Substituent | Human Liver Microsomes (t½ min) | Mouse Liver Microsomes (t½ min) | Rat Liver Microsomes (t½ min) |
| Methyl | 13 | 14 | 12 |
| Ethyl | 16 | 13 | 11 |
| n-Propyl | 15 | 11 | 9 |
| Isopropyl | 22 | 19 | 15 |
| n-Butyl | 18 | 12 | 8 |
| tert-Butyl | 41 | 35 | 29 |
Data extracted from Roy et al., Bioorganic & Medicinal Chemistry, 2022.
From this dataset, a clear trend emerges. The metabolic stability generally increases with the steric bulk of the alkyl substituent at the 2-position. The simple, linear alkyl chains (methyl, ethyl, n-propyl, n-butyl) exhibit relatively short half-lives, suggesting they are more susceptible to metabolism. In contrast, the branched isomers, isopropyl and particularly the bulky tert-butyl group, show significantly enhanced stability across all species tested. This suggests that steric hindrance around the metabolically labile sites of the benzimidazole core can effectively shield the molecule from enzymatic degradation.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of metabolic stability data, a detailed understanding of the experimental methodology is crucial. The following is a typical protocol for an in vitro microsomal stability assay, based on common practices in the field.
In Vitro Microsomal Stability Assay Protocol
-
Preparation of Reagents:
-
Test Compounds: Stock solutions are typically prepared in an organic solvent like DMSO or acetonitrile at a concentration of 1-10 mM.
-
Liver Microsomes: Pooled liver microsomes from the desired species (e.g., human, rat, mouse) are used to average out individual donor variability. They are stored at -80°C and thawed on ice before use. A typical protein concentration for the incubation is 0.5 mg/mL.
-
Buffer: A phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4) is used to maintain physiological pH.
-
NADPH-Generating System: As many key metabolic enzymes (CYPs) are NADPH-dependent, a system to regenerate this cofactor is essential. A common system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation:
-
A pre-incubation mixture containing the liver microsomes, buffer, and the test compound (at a final concentration, e.g., 1 µM) is prepared and equilibrated at 37°C for a few minutes.
-
The metabolic reaction is initiated by the addition of the NADPH-generating system.
-
The final incubation volume can vary, but is often in the range of 100-500 µL. The final concentration of the organic solvent from the compound stock should be kept low (typically <1%) to avoid inhibiting the enzymes.
-
-
Sampling and Reaction Termination:
-
Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, usually acetonitrile, often containing an internal standard for analytical normalization. This step also serves to precipitate the microsomal proteins.
-
-
Sample Analysis:
-
The quenched samples are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the remaining parent compound and any formed metabolites, is transferred for analysis.
-
Quantification of the parent compound is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for accurately measuring the concentration of the compound over time.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the rate constant of elimination (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
-
Metabolic Pathways and Logical Relationships
The metabolism of benzimidazoles is primarily driven by Phase I oxidation reactions catalyzed by cytochrome P450 enzymes, followed by Phase II conjugation reactions. The alkyl substituents are often key sites for these metabolic transformations.
The primary metabolic routes for alkyl-substituted benzimidazoles often involve hydroxylation of the alkyl chain. For a methyl group, this leads to a hydroxymethyl metabolite, which can be further oxidized to a carboxylic acid. For longer alkyl chains (ethyl, propyl, etc.), hydroxylation can occur at various positions, leading to a more complex metabolite profile.
Safety Operating Guide
Navigating the Disposal of 5-Bromo-2-methyl-1H-benzo[d]imidazole: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers and Drug Development Professionals
Core Principles of Chemical Waste Management
The disposal of 5-Bromo-2-methyl-1H-benzo[d]imidazole and its related compounds falls under the category of hazardous chemical waste. The primary directive is to engage a licensed and qualified professional waste disposal service to handle the material. Under no circumstances should this chemical be disposed of in the regular trash or washed down the drain, as this can lead to environmental contamination.[1][2]
Step-by-Step Disposal Procedure
For the safe and compliant disposal of this compound, the following steps, derived from best practices for similar chemical entities, should be followed:
-
Containerization: Unwanted or unused material should be kept in its original, suitable, and closed container.[3] If the original container is compromised, a new, compatible, and properly labeled container should be used.
-
Labeling: The waste container must be clearly and accurately labeled as hazardous waste, including the full chemical name: this compound.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials. It is important to prevent the formation of dust from the solid material.
-
Professional Collection: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Provide them with all necessary information about the chemical.
-
Incineration: The recommended method of disposal for this type of compound is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts. The material may be dissolved or mixed with a combustible solvent to facilitate this process.[4]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), spill cleanup materials, and empty containers, must also be treated as hazardous waste and disposed of accordingly.[4] Empty containers should be disposed of as unused product.
-
Regulatory Compliance: Always consult and adhere to all local, state, and federal regulations governing hazardous waste disposal to ensure full compliance.[5]
Hazard Profile of Structurally Similar Compounds
To underscore the importance of these disposal procedures, the following table summarizes the known hazards of compounds structurally related to this compound. This data highlights the potential risks associated with this class of chemicals.
| Compound Name | Key Hazards |
| 5-Bromo-1H-benzo[d]imidazol-2-amine | May cause respiratory irritation.[1] |
| 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] |
| 5-Bromo-2-methyl-4-nitro-1H-imidazole | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] |
| Benzimidazole (Parent Compound) | The toxicological properties have not been fully investigated.[4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these rigorous disposal protocols, laboratory professionals can ensure a safe working environment, protect the ecosystem, and maintain regulatory compliance. The responsible management of chemical waste is a shared duty that is fundamental to the integrity of scientific research.
References
Personal protective equipment for handling 5-Bromo-2-methyl-1H-benzo[d]imidazole
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-2-methyl-1H-benzo[d]imidazole. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and minimize exposure risks. Based on data from similar compounds, this compound is anticipated to be a skin, eye, and respiratory irritant.[1][2][3] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following PPE is mandatory to prevent inhalation, ingestion, and skin or eye contact.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards, or chemical goggles.[1][4] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.[1][4] | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To prevent accidental skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated or if ventilation is inadequate.[2][4] | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact.
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is essential for minimizing the risks associated with handling this compound. All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[2][5]
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Designate a specific work area within a chemical fume hood. Assemble all necessary equipment, including an analytical balance, spatula, weighing paper, and appropriate solvent and glassware.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: Tare the analytical balance with the weighing paper. Carefully transfer the desired amount of this compound onto the weighing paper using a clean spatula. Avoid creating dust.
-
Transfer: Gently add the weighed compound to the solvent in the designated glassware.
-
Dissolution: Stir the mixture as required for complete dissolution.
-
Post-Handling: Tightly cap the solvent container. Clean the work area and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure.[1][4]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect unused or waste this compound, contaminated weighing paper, and other solid materials in a clearly labeled, sealed container designated for halogenated organic waste.[1]
-
Contaminated Labware: Disposable labware (e.g., pipette tips) should be placed in a designated, sealed waste container for solid chemical waste. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous waste.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as solid chemical waste in a designated, sealed container.
-
Disposal Route: All hazardous waste must be disposed of through the institution's established hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.[1]
Visualized Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
